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  • Product: 1H-Pyrazole-4-carbaldehyde hydrochloride
  • CAS: 1197230-88-8; 35344-95-7

Core Science & Biosynthesis

Foundational

1H-Pyrazole-4-carbaldehyde hydrochloride CAS 1197230-88-8 properties

Advanced Building Block for Kinase Inhibitor & Agrochemical Design Executive Summary 1H-Pyrazole-4-carbaldehyde hydrochloride (CAS 1197230-88-8) is a high-value heterocyclic intermediate extensively utilized in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Building Block for Kinase Inhibitor & Agrochemical Design

Executive Summary

1H-Pyrazole-4-carbaldehyde hydrochloride (CAS 1197230-88-8) is a high-value heterocyclic intermediate extensively utilized in the synthesis of bioactive small molecules.[1][2] As a stable salt form of the volatile and oxidation-prone free base (CAS 35344-95-7), it serves as a critical scaffold in medicinal chemistry, particularly for ATP-competitive kinase inhibitors (e.g., CDK2, IRAK4, JAK) and succinate dehydrogenase inhibitor (SDHI) fungicides. This guide details its physicochemical properties, synthetic utility, and handling protocols, designed for researchers requiring high-purity inputs for structure-activity relationship (SAR) campaigns.

Physicochemical Profile

The hydrochloride salt offers superior shelf-stability compared to the free base, which is prone to air-oxidation (forming the carboxylic acid) and polymerization.

PropertySpecification
Chemical Name 1H-Pyrazole-4-carbaldehyde hydrochloride
CAS Number 1197230-88-8 (Salt); 35344-95-7 (Free Base)
Molecular Formula C₄H₄N₂O[2][3][4] · HCl
Molecular Weight 132.55 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
Melting Point >200°C (Decomposes)
Acidity (pKa) ~2.5 (Conjugate acid of pyrazole), ~11.6 (NH deprotonation)
Storage Hygroscopic. Store at 2–8°C under inert gas (Ar/N₂).
Synthetic Utility & Mechanisms[4]

The 4-formylpyrazole moiety acts as a versatile "chemical handle," allowing for the rapid diversification of the pyrazole core. The hydrochloride salt must often be neutralized in situ using a tertiary base (e.g., DIPEA, Et₃N) before nucleophilic attack.

Core Reactivity Patterns
  • Reductive Amination: The aldehyde reacts with primary/secondary amines to form Schiff bases, which are reduced (NaBH(OAc)₃) to secondary amines—a common linker strategy in kinase inhibitors.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to generate push-pull alkenes.

  • Oxidation: Conversion to 1H-pyrazole-4-carboxylic acid, a precursor for amide coupling.

  • N-Alkylation: The pyrazole NH remains nucleophilic; however, N-protection (e.g., THP, SEM) is often required to prevent regioisomer mixtures during aldehyde functionalization.

Mechanism: Vilsmeier-Haack Formylation

The industrial preparation typically involves the Vilsmeier-Haack reaction on a hydrazone or protected pyrazole, followed by HCl treatment to precipitate the salt.

VilsmeierHaack DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Electrophile Gen Intermediate Iminium Intermediate Vilsmeier->Intermediate + Pyrazole Pyrazole 1H-Pyrazole (Substrate) Pyrazole->Intermediate Hydrolysis Hydrolysis (H2O) Intermediate->Hydrolysis Workup Product 1H-Pyrazole-4-carbaldehyde Hydrolysis->Product Salt HCl Salt Form (Precipitation) Product->Salt + HCl/Dioxane

Figure 1: Vilsmeier-Haack pathway for the synthesis of the aldehyde, culminating in salt formation for stability.

Medicinal Chemistry Applications
Kinase Inhibitor Design (The "Hinge Binder")

The pyrazole ring is a privileged scaffold that often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases. The C4-aldehyde allows the attachment of solubilizing groups or "tail" moieties that extend into the solvent-exposed region or hydrophobic back pocket.

  • CDK2 Inhibitors: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been synthesized using this aldehyde to introduce the pyrazole moiety, showing potent anti-proliferative activity.[4]

  • IRAK4 Inhibitors: Used to synthesize N-(1H-pyrazol-4-yl)carboxamides, where the aldehyde is converted to an amine or coupled to bicyclic cores to tune lipophilicity (cLogD).

Drug Discovery Workflow

DrugDiscovery Start 1H-Pyrazole-4-carbaldehyde HCl (Starting Material) Step1 Neutralization & N-Protection (e.g., SEM/THP) Start->Step1 Step2 Reductive Amination (with Piperazine/Morpholine) Step1->Step2 Functionalization Step3 Deprotection (Acidic Conditions) Step2->Step3 Final Kinase Inhibitor Candidate (Hinge Binder + Solubilizing Tail) Step3->Final

Figure 2: Typical workflow converting the aldehyde into a bioactive kinase inhibitor candidate.

Experimental Protocol: Reductive Amination

Objective: Synthesis of a secondary amine derivative (General Procedure). Rationale: The HCl salt is acidic; sodium acetate is added to buffer the reaction and allow imine formation without precipitating the free amine prematurely.

Materials:

  • 1H-Pyrazole-4-carbaldehyde HCl (1.0 eq)

  • Amine substrate (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DIPEA (Diisopropylethylamine) (1.0 eq)

  • DCM (Dichloromethane) or DCE (Dichloroethane) (Anhydrous)

Procedure:

  • Free Base Liberation (In-situ): In a round-bottom flask under N₂, suspend the 1H-Pyrazole-4-carbaldehyde HCl in DCM. Add DIPEA dropwise and stir for 15 minutes until the solid dissolves/suspends finely.

  • Imine Formation: Add the amine substrate. If the amine is a salt, add an additional equivalent of DIPEA. Stir at Room Temperature (RT) for 1–2 hours. Note: Monitoring by TLC may show the disappearance of the aldehyde.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes. STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.

  • Reaction: Allow to warm to RT and stir overnight (12–16h).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x).[5] Combine organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (MeOH/DCM gradient).

Handling, Stability & Safety

Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Hygroscopicity: The HCl salt is highly hygroscopic. Exposure to moisture can lead to clumping and hydrolysis. Weigh quickly in a low-humidity environment or a glovebox.

  • Oxidation: While the salt is more stable than the free base, long-term exposure to air can oxidize the aldehyde to the carboxylic acid. Store under Argon/Nitrogen.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

References
  • MilliporeSigma. 1H-Pyrazole-4-carbaldehyde hydrochloride Properties & Safety. Sigma-Aldrich. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5130673, 1H-Pyrazole-4-carbaldehyde. PubChem. Link

  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules 2023.[6] Link

  • Elsevier. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4.[7] Bioorganic & Medicinal Chemistry Letters. Link

  • Fisher Scientific. Safety Data Sheet: 1H-Pyrazole-4-carbaldehyde.Link

Sources

Exploratory

The Physicochemical and Mechanistic Dichotomy of 1H-Pyrazole-4-Carbaldehyde: Free Base vs. Hydrochloride Salt in Organic Synthesis

Executive Summary In preclinical drug development and complex organic synthesis, the selection of the correct physical form of a building block is as critical as the synthetic route itself. 1H-pyrazole-4-carbaldehyde is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and complex organic synthesis, the selection of the correct physical form of a building block is as critical as the synthetic route itself. 1H-pyrazole-4-carbaldehyde is a highly versatile heterocyclic scaffold utilized extensively in the design of kinase inhibitors, anti-inflammatory agents, and novel agrochemicals. However, this compound is commercially available in two primary forms: the neutral free base and the hydrochloride (HCl) salt .

This whitepaper provides an in-depth technical analysis of the physicochemical dichotomy between these two forms. By exploring the causality behind their divergent reactivity, solubility, and stability profiles, this guide equips researchers with the mechanistic insights necessary to optimize synthetic workflows, prevent reaction stalling, and formulate self-validating experimental protocols.

The Pyrazole-4-Carbaldehyde Scaffold: Structural Significance

The 1H-pyrazole-4-carbaldehyde molecule consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with an aldehyde functional group at the C4 position[1].

  • The Pyrazole Ring: Acts as a robust hydrogen bond donor/acceptor system, making it a privileged bioisostere in medicinal chemistry.

  • The C4-Aldehyde: Serves as a highly reactive electrophilic handle, primed for transformations such as reductive amination, Knoevenagel condensations, and Wittig olefinations[1].

The choice between the free base and the HCl salt dictates the immediate pH of the reaction microenvironment, the solubility of the starting material, and the nucleophilicity of interacting reagents[2].

Physicochemical Properties: A Comparative Analysis

The macroscopic behavior of a compound in synthesis is governed by its microscopic physicochemical properties. The addition of a stoichiometric equivalent of hydrochloric acid to the pyrazole ring fundamentally alters its intermolecular interactions[3].

Table 1: Physicochemical Comparison of Forms
Property1H-Pyrazole-4-Carbaldehyde (Free Base)1H-Pyrazole-4-Carbaldehyde HCl Salt
CAS Number 35344-95-7[4]1197230-88-8[5]
Molecular Weight 96.09 g/mol [6]132.55 g/mol [5]
Physical State Crystalline solid (MP: 82-83 °C)[4]Solid (Hygroscopic)[5]
Solubility Profile High in DCM, THF, EtOAc; Low in H₂OHigh in H₂O, MeOH; Low in non-polar organics
Aqueous pH Neutral to slightly basicAcidic (pH < 4)[3]
Oxidative Stability Prone to slow auto-oxidationHighly stable (protonation deactivates ring)
Reactivity Handle Direct nucleophilic attackRequires neutralization for basic nucleophiles

Mechanistic Implications in Organic Synthesis

The pH-Nucleophilicity Paradox

The most common point of failure when switching from a free base to an HCl salt in organic synthesis is the unintended quenching of nucleophiles[2].

Consider reductive amination , a cornerstone reaction for functionalizing the C4-aldehyde[7]. The reaction requires an amine (the nucleophile) to attack the carbonyl carbon to form an imine intermediate.

  • Using the Free Base: The reaction proceeds unhindered. The amine retains its lone pair, attacks the electrophilic carbonyl, and rapidly forms the imine.

  • Using the HCl Salt: Aliphatic amines (pKa ~9-10) are significantly more basic than the pyrazole ring (pKa ~2.5). When the HCl salt dissolves, the acidic proton immediately transfers to the incoming amine nucleophile, forming an unreactive ammonium salt (

    
    ). Stripped of its lone pair, the amine cannot attack the aldehyde, and the reaction stalls completely.
    

To rescue the reaction, an auxiliary non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) must be added to neutralize the HCl and liberate the amine[2].

MechanisticPathway Aldehyde 1H-Pyrazole-4-Carbaldehyde FreeBase Free Base Form (Neutral) Aldehyde->FreeBase HClSalt HCl Salt Form (Acidic) Aldehyde->HClSalt Amine Add Amine (R-NH2) FreeBase->Amine HClSalt->Amine Imine Imine Intermediate Amine->Imine Unhindered Attack Protonated Amine Protonation (Nucleophile Quenched) Amine->Protonated Acid-Base Reaction Reduction Reduction (NaBH(OAc)3) Imine->Reduction Base Add Auxiliary Base (e.g., DIPEA) Protonated->Base Rescue Pathway Base->Imine Neutralization Product Secondary Amine Reduction->Product

Fig 1: Mechanistic pathway of reductive amination highlighting the divergence between forms.

Reagent Selection Causality

When performing reductive aminations, the choice of reducing agent is critical. Sodium triacetoxyborohydride (


) is preferred over Sodium borohydride (

)[7]. The electron-withdrawing acetate groups stabilize the boron-hydrogen bond, making it a mild reducing agent that chemoselectively reduces the highly electrophilic iminium ion without prematurely reducing the unreacted aldehyde to an alcohol[7]. Alternatively, a

system can be utilized in methanol for specific anilines[8].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system—meaning built-in analytical checks confirm the success of each step before proceeding.

WorkflowDecision Start Evaluate Reaction Conditions AqSol Is high aqueous solubility required? Start->AqSol BaseSens Are reagents acid-sensitive? AqSol->BaseSens No (Organic synthesis) UseSalt Select HCl Salt (CAS: 1197230-88-8) AqSol->UseSalt Yes (e.g., biological assays) BaseSens->UseSalt No (Exploit oxidative stability) UseFree Select Free Base (CAS: 35344-95-7) BaseSens->UseFree Yes (Avoids pH drop)

Fig 2: Decision matrix for selecting the optimal physical form of 1H-pyrazole-4-carbaldehyde.

Protocol 1: Ex Situ Free-Basing of the Hydrochloride Salt

If you only have the HCl salt but require the free base for an acid-sensitive reaction, use this protocol.

  • Dissolution: Suspend 1H-pyrazole-4-carbaldehyde HCl (1.0 eq) in a 1:1 mixture of Ethyl Acetate (EtOAc) and deionized water.

    • Validation Check: The solid should partition; the aqueous layer will become highly acidic (pH < 3)[3].

  • Neutralization: Slowly add saturated aqueous

    
     dropwise under vigorous stirring.
    
    • Validation Check: Observe

      
       evolution (bubbling). The cessation of bubbling indicates the bulk of the acid has been neutralized.
      
  • Extraction & Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3x).

    • Validation Check (Critical): Measure the pH of the remaining aqueous layer. It must be > 8 . If it is lower, the pyrazole is still partially protonated, leading to yield loss in the aqueous phase.

  • Isolation: Combine organic layers, wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Validation Check: TLC (50% EtOAc/Hexanes) should show a single UV-active spot (Rf ~0.4) with no baseline streaking.

Protocol 2: Chemoselective Reductive Amination (Using Free Base)

This protocol details the coupling of the free base with a primary amine[7].

  • Imine Formation: In a dry flask under

    
    , dissolve 1H-pyrazole-4-carbaldehyde free base (1.0 eq) and the primary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE). Stir at room temperature for 2 hours.
    
    • Validation Check (Critical): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the complete disappearance of the aldehyde mass (

      
       97 
      
      
      
      ) and the appearance of the imine mass. If the aldehyde persists, add 4Å molecular sieves to drive the equilibrium by sequestering water.
  • Reduction: Cool the mixture to 0 °C. Add

    
     (1.5 eq) portionwise. Allow to warm to room temperature and stir for 12 hours.
    
    • Validation Check: LC-MS should show a +2 Da mass shift from the imine, confirming reduction. The absence of

      
       99 confirms no over-reduction of the starting aldehyde to 1H-pyrazol-4-ylmethanol.
      
  • Quench & Workup: Quench the reaction with saturated aqueous

    
     to destroy excess hydride and neutralize acetic acid. Extract with Dichloromethane (DCM), dry, and purify via flash chromatography.
    

Formulation and Storage Considerations

  • Free Base: Prone to slow auto-oxidation to the corresponding pyrazole-4-carboxylic acid. It must be stored at 2-8 °C under an inert atmosphere (Argon or Nitrogen) in tightly sealed, light-resistant containers[5].

  • Hydrochloride Salt: The protonated pyrazole ring is electronically deactivated, making it highly resistant to oxidation. However, the chloride counterion makes the bulk powder highly hygroscopic. It must be stored in a desiccator. If left exposed to ambient humidity, it will absorb moisture, leading to deliquescence and inaccurate mass measurements during reaction setup[5].

References

  • 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde - Vulcanchem. vulcanchem.com.
  • 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem - NIH. nih.gov.
  • 1H-Pyrazole-4-carbaldehyde hydrochloride | 1197230-88-8 - MilliporeSigma. sigmaaldrich.com.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. srce.hr.
  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. ineosopen.org.
  • 1H-Pyrazole-4-carbaldehyde 35344-95-7 Purity 99.00%. guidechem.com.
  • Full article: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. tandfonline.com.

Sources

Foundational

Technical Guide: Solubility &amp; Handling of 1H-Pyrazole-4-Carbaldehyde Hydrochloride

[1] Executive Summary 1H-pyrazole-4-carbaldehyde hydrochloride (CAS: 1197230-88-8) is a critical intermediate in the synthesis of bioactive pyrazole derivatives.[1] While the hydrochloride salt form significantly enhance...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1H-pyrazole-4-carbaldehyde hydrochloride (CAS: 1197230-88-8) is a critical intermediate in the synthesis of bioactive pyrazole derivatives.[1] While the hydrochloride salt form significantly enhances aqueous solubility compared to its free base counterpart (CAS: 35344-95-7), it introduces specific challenges regarding pH stability and oxidative degradation.[1]

This guide provides a technical analysis of the solvation thermodynamics in water versus Dimethyl Sulfoxide (DMSO).[1] It establishes a self-validating protocol for stock solution preparation, ensuring reproducibility in drug development and mechanistic assays.

Part 1: Physicochemical Profile & Solvation Thermodynamics[1]

To manipulate the solubility of this compound effectively, one must understand the structural forces at play.[1]

Structural Analysis[1]
  • Compound: 1H-pyrazole-4-carbaldehyde hydrochloride[1][2]

  • Molecular Weight: 132.55 g/mol [1][2]

  • Core Moiety: A 5-membered aromatic heterocycle (pyrazole) containing two nitrogen atoms.[1][3]

  • Functional Groups:

    • C4-Formyl group (Aldehyde): Electrophilic; susceptible to oxidation (to carboxylic acid) and nucleophilic attack.[1]

    • Hydrochloride Salt: Protonation typically occurs at the pyridine-like nitrogen (

      
      ), disrupting the crystal lattice energy of the free base and facilitating ionic solvation.[1]
      
Theoretical Solvation Mechanism

The dissolution process differs fundamentally between the aqueous and organic phases.[1]

SolvationMechanism cluster_Water Aqueous Phase (Water) cluster_DMSO Organic Phase (DMSO) Salt Solid Crystal Lattice (1H-pyrazole-4-CHO • HCl) H2O_Mech Mechanism: Ion-Dipole Interaction Salt->H2O_Mech DMSO_Mech Mechanism: Dipole-Dipole & H-Bonding Salt->DMSO_Mech H2O_Result Dissociated Ions: [Py-H]+ (aq) + Cl- (aq) H2O_Mech->H2O_Result pH_Drop Critical Outcome: Acidic pH Shift H2O_Result->pH_Drop DMSO_Result Solvated Ion Pairs DMSO_Mech->DMSO_Result Viscosity Critical Outcome: High Viscosity/Hygroscopicity DMSO_Result->Viscosity

Figure 1: Comparative solvation mechanisms. Water relies on ionic dissociation leading to pH changes, while DMSO relies on polar interactions maintaining ion pairs.[1]

Part 2: Solubility in Water (The Aqueous Phase)[1]

Solubility Profile
  • Solubility: High (>50 mg/mL estimated).[1] The ionic nature of the hydrochloride salt overcomes the hydrophobic character of the aromatic ring.[1]

  • pH Implication: Dissolution releases protons (

    
    ) alongside chloride ions.[1] A 10 mM solution can significantly lower the pH of unbuffered water (often to pH < 4.0).[1]
    
  • Stability Risk:

    • Aldehyde Oxidation:[1] In aqueous environments, the aldehyde is prone to autoxidation to 1H-pyrazole-4-carboxylic acid, especially at neutral or alkaline pH.[1]

    • Hydrate Formation:[1] Aldehydes can form gem-diols in water, complicating NMR interpretation.[1]

Strategic Recommendation

Use water only for immediate usage or when the assay specifically demands an aqueous vehicle.[1] Always check the pH after dissolution.[1] If the final assay is sensitive to acidity (e.g., cell culture), the solution must be buffered (e.g., PBS) immediately upon dilution, not in the stock.[1]

Part 3: Solubility in DMSO (The Organic Phase)

Solubility Profile
  • Solubility: Very High (>100 mg/mL estimated).[1] DMSO is a polar aprotic solvent that effectively solvates both the organic cation and the chloride anion.[1]

  • Stability Advantage: DMSO suppresses the ionization of the acidic proton compared to water, potentially slowing degradation rates.[1]

  • Freezing Risk: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles can induce precipitation or allow condensation (water) to enter the vial, accelerating degradation.[1]

Strategic Recommendation

DMSO is the Gold Standard for preparing stock solutions (typically 10 mM to 100 mM).[1] It allows for long-term storage at -20°C with minimal degradation, provided the container is sealed against moisture.[1]

Part 4: Comparative Data & Solvent Selection

FeatureWater (Aqueous)DMSO (Organic)
Solubility Limit High (>50 mg/mL)Very High (>100 mg/mL)
Dissolution Rate Fast (Ionic dissociation)Moderate (Viscosity limited)
pH Impact Acidic (Requires buffering)Neutral/Slightly Acidic
Oxidation Risk High (Dissolved Oxygen)Low (If degassed)
Biological Toxicity NoneToxic to cells >0.1% v/v
Recommended Use Acute working solutionsLong-term Stock Storage

Part 5: Experimental Protocols

Protocol A: Preparation of 100 mM Stock in DMSO

Objective: Create a stable, high-concentration master stock for long-term storage.

  • Calculate Mass: For 1 mL of 100 mM stock:

    
    [1]
    
  • Weighing: Weigh ~13.3 mg of 1H-pyrazole-4-carbaldehyde HCl into a sterile amber glass vial (protects from light).

  • Solvent Addition: Add DMSO (molecular biology grade, >99.9%) to the calculated volume.

    • Note: Do not assume 1 mL solvent = 1 mL final volume.[1] Add 80% of target volume, dissolve, then top up.[1]

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 1 minute at ambient temperature.[1]

    • Self-Validation Step: Inspect against a light source.[1][4][5] The solution must be completely clear. Any turbidity indicates incomplete solvation or impurities.[1]

  • Storage: Aliquot into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Dilution & pH Verification

Objective: Prepare a working solution for a biological assay while mitigating acidity.[1]

  • Thaw: Thaw one DMSO aliquot at Room Temperature (RT).

  • Dilution: Dilute the DMSO stock into the aqueous buffer (e.g., PBS pH 7.4) to the desired concentration (e.g., 100 µM).

    • Rule: Keep final DMSO concentration < 0.5% (or < 0.1% for sensitive cells).[1]

  • Mixing: Vortex immediately to prevent localized precipitation.[1]

  • Self-Validation (pH Check):

    • Using a micro-pH probe or pH paper, verify the final pH.[1]

    • Pass Criteria: pH should remain within ±0.2 units of the buffer's starting pH.[1]

    • Fail Criteria: If pH drops significantly, the buffer capacity is insufficient.[1] Increase buffer strength (e.g., 10 mM to 50 mM HEPES).

Decision Logic for Assay Development

DecisionTree Start Start: Select Solvent Storage Is this for Long-Term Storage? Start->Storage AssayType Assay Type? Storage->AssayType No (Immediate Use) DMSO_Stock Use DMSO (100 mM) Store at -20°C Storage->DMSO_Stock Yes Cellular Cell/Enzyme Assay AssayType->Cellular ChemSynth Chemical Synthesis AssayType->ChemSynth Water_Fresh Use Water/Buffer Prepare Fresh Daily Check_DMSO Is DMSO tolerated? Cellular->Check_DMSO ChemSynth->DMSO_Stock Organic Rxn ChemSynth->Water_Fresh Aqueous Rxn Dilute Dilute DMSO Stock into Buffer (keep <0.5%) Check_DMSO->Dilute Yes Direct Dissolve directly in Buffer (Check pH) Check_DMSO->Direct No

Figure 2: Decision matrix for solvent selection based on application and stability requirements.

References

  • PubChem. (2023).[1] 1H-Pyrazole-4-carbaldehyde hydrochloride (Compound Summary). National Library of Medicine.[1] [Link]

Sources

Exploratory

Stability of Pyrazole-4-Carboxaldehyde HCl Under Physiological Conditions

Technical Guide & Stability Profile Executive Summary Pyrazole-4-carboxaldehyde hydrochloride is a critical heterocyclic building block often utilized as a pharmacophore intermediate or a covalent warhead precursor. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Stability Profile
Executive Summary

Pyrazole-4-carboxaldehyde hydrochloride is a critical heterocyclic building block often utilized as a pharmacophore intermediate or a covalent warhead precursor. While the hydrochloride salt (solid state) is stable when stored under inert conditions, its behavior under physiological conditions (pH 7.4, 37°C, aqueous buffer) is governed by three competing mechanisms: prototropic tautomerism , reversible covalent protein binding (Schiff base formation) , and oxidative metabolic clearance .

Key Stability Verdict:

  • In PBS/Buffer (pH 7.4): Chemically stable for >24 hours if protected from light and transition metals.

  • In Plasma/Cytosol: Highly labile. Rapidly metabolized by Aldehyde Oxidase (AO) to the corresponding carboxylic acid and susceptible to reversible conjugation with lysine residues on serum albumin.

Physicochemical Profile & Solution Behavior

To understand stability, one must first define the active species present in a physiological buffer. The "HCl" designation applies only to the solid reagent; in buffer, the salt dissociates immediately.

2.1 Dissociation and Acid-Base Equilibria

Upon introduction to Phosphate Buffered Saline (PBS, pH 7.4), the hydrochloride salt dissociates. The pyrazole ring is amphoteric but predominantly neutral at physiological pH.

  • pKa 1 (Pyrazolium

    
     Neutral):  ~2.5. At pH 7.4, the pyrazole nitrogen is deprotonated  (neutral).
    
  • pKa 2 (Neutral

    
     Anion):  ~14.0. At pH 7.4, the NH remains protonated.
    
  • Net Charge: Neutral species dominates (

    
    ).
    
2.2 Tautomerism

The neutral pyrazole ring undergoes rapid annular tautomerism (1,2-proton shift) between the 1H and 2H positions. While chemically identical in the unsubstituted parent, the presence of the aldehyde at C4 creates a symmetric electronic environment, making the tautomers degenerate in solution unless N-substituted.

2.3 Hydration (Gem-Diol Formation)

Unlike electron-deficient aliphatic aldehydes (e.g., chloral), aromatic and heteroaromatic aldehydes like pyrazole-4-carboxaldehyde exist primarily in the carbonyl form rather than the hydrated gem-diol form in water, due to resonance stabilization of the carbonyl by the aromatic ring.

Reactivity Matrix: Biological & Chemical Pathways

This section details the specific degradation and derivatization pathways relevant to drug development.

3.1 Chemical Oxidation (Auto-oxidation)
  • Mechanism: Radical chain reaction with molecular oxygen (radical scavenger sensitive).

  • Risk Level: Low to Moderate.

  • Observation: In aerated buffers without antioxidants, trace conversion to pyrazole-4-carboxylic acid occurs over 24–48 hours. This is accelerated by light (photochemical oxidation) and trace metal ions (Fe²⁺/Cu²⁺).

3.2 Covalent Protein Binding (Schiff Base Formation)

The C4-aldehyde is a "soft" electrophile. It does not react readily with Glutathione (GSH) via Michael addition (as it lacks


-unsaturation relative to the ring), but it reacts avidly with primary amines.
  • Target:

    
    -amino group of Lysine residues on proteins (e.g., Human Serum Albumin).
    
  • Nature: Reversible . The resulting imine (Schiff base) hydrolyzes back to the aldehyde and protein upon dilution or pH shift.

  • Impact: Reduces "free fraction" in plasma stability assays, mimicking high clearance.

3.3 Metabolic Clearance (The "AO" Problem)

The most critical instability factor in vivo is enzymatic.

  • Enzyme: Aldehyde Oxidase (AOX1) .[1][2]

  • Mechanism: AO preferentially oxidizes electron-deficient aromatic aldehydes and N-heterocycles. The pyrazole-4-carboxaldehyde is a prime substrate, rapidly converting to the inactive carboxylic acid.

  • Note: This reaction is species-dependent (Human AO activity

    
     Rodent AO activity), often leading to poor correlation between preclinical animal models and human pharmacokinetics.
    
Visualization: Stability & Reactivity Pathways

The following diagram maps the fate of Pyrazole-4-carboxaldehyde HCl from solvation to metabolic excretion.

StabilityPathways cluster_0 Physiological Buffer (pH 7.4) cluster_1 Biological Matrix (Plasma/Cytosol) Input Pyrazole-4-CHO . HCl (Solid Reagent) FreeBase Neutral Pyrazole-4-CHO (Active Species) Input->FreeBase Dissociation (-HCl) GemDiol Gem-Diol (Hydrate) (Minor Equilibrium) FreeBase->GemDiol H2O (Reversible) SchiffBase Protein Adduct (Schiff Base w/ Lysine) FreeBase->SchiffBase + R-NH2 (Lysine) (Reversible Binding) CarboxylicAcid Pyrazole-4-COOH (Inactive Metabolite) FreeBase->CarboxylicAcid Aldehyde Oxidase (AO) (Irreversible Oxidation)

Figure 1: Mechanistic pathway of Pyrazole-4-carboxaldehyde in physiological environments, highlighting the critical Aldehyde Oxidase (AO) sink.

Experimental Protocols

To validate stability in your specific application, use the following self-validating protocols.

Protocol A: Buffer Stability Assessment (Chemical)

Objective: Determine intrinsic chemical stability (t1/2) excluding enzymatic activity.

  • Stock Preparation: Dissolve 10 mg Pyrazole-4-carboxaldehyde HCl in 1 mL DMSO (10 mg/mL). Note: The HCl will not precipitate in DMSO.

  • Buffer Spike: Add 10 µL Stock to 990 µL PBS (pH 7.4, 100 mM). Final conc: 100 µg/mL.

    • Critical: Ensure PBS buffering capacity is sufficient to neutralize the HCl carryover. 100mM PBS is recommended over 10mM.

  • Incubation: Incubate at 37°C in a sealed amber glass vial (to prevent photo-oxidation).

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, 8h, 24h.

  • Quench/Analysis: Dilute immediately into Acetonitrile (1:1) and analyze via HPLC-UV (254 nm) or LC-MS.

  • Success Criteria: >95% parent remaining at 24h indicates chemical stability.

Protocol B: Aldehyde Oxidase (AO) Metabolic Stability

Objective: Assess susceptibility to rapid metabolic clearance.

  • System: Use S9 Fraction (Liver Homogenate) or Cytosolic fraction (AO is cytosolic, unlike CYP450 which is microsomal).

    • Warning: Do NOT use standard Microsomes alone; they lack the cytosolic AO enzyme. You must use S9 or Cytosol.

  • Cofactor: None required for AO (it utilizes molecular oxygen and water), but standard assays often include NADPH to monitor concurrent CYP metabolism.

  • Inhibitor Check (Validation): Run a parallel arm with Hydralazine (25 µM), a specific AO inhibitor.

  • Interpretation:

    • Rapid degradation in S9 without Hydralazine + Stability with Hydralazine = AO Specific Clearance .

Protocol C: Reactivity Trapping (GSH vs. Lysine)

Objective: Determine if the molecule acts as a "warhead" or promiscuous binder.

ReagentConcentrationConditionsDetectionInterpretation
Glutathione (GSH) 5 mM (50x excess)pH 7.4, 37°C, 4hLC-MS (Look for M+307)Tests for Michael Addition (Unlikely for this molecule).
N-Acetyl-Lysine 5 mM (50x excess)pH 7.4, 37°C, 4hLC-MS (Look for M-18+Lys)Tests for Schiff Base formation (Likely).
Data Summary: Stability Limits
ParameterConditionStability StatusPrimary Degradant
Solid State 4°C, Inert GasStable (>1 year)None
Aqueous Buffer pH 7.4, 37°CStable (>24 hours)Pyrazole-4-carboxylic acid (trace)
Plasma (Human) 37°CUnstable (t1/2 < 60 min)Protein Adducts / Acid metabolite
Liver S9 37°CHighly Unstable Pyrazole-4-carboxylic acid
References
  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[1][3][4] Journal of Medicinal Chemistry.[4]

  • Obach, R. S. (2004). Potent Inhibition of Human Liver Aldehyde Oxidase by Raloxifene, Hydralazine, and Other Drugs. Drug Metabolism and Disposition.[3]

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism.[3]

  • PubChem Compound Summary. (2024). 1H-Pyrazole-4-carboxaldehyde.[5][6][7][8][9] National Library of Medicine.

Sources

Foundational

Comprehensive Safety and Handling Guide for 1H-Pyrazole-4-carbaldehyde Hydrochloride in Pharmaceutical Synthesis

Introduction & Synthetic Utility 1H-Pyrazole-4-carbaldehyde hydrochloride (CAS: 1197230-88-8) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and agrochemical development[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Utility

1H-Pyrazole-4-carbaldehyde hydrochloride (CAS: 1197230-88-8) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and agrochemical development[1]. The pyrazole core is a privileged scaffold found in numerous active pharmaceutical ingredients (APIs), including COX-2 inhibitors (e.g., celecoxib) and novel anti-inflammatory and anti-melanoma agents[2]. The C4-aldehyde group provides a reactive handle for reductive aminations, Wittig reactions, and Knoevenagel condensations, while the hydrochloride salt form enhances the compound's stability and solubility profile in polar aprotic solvents.

However, the dual nature of an electrophilic aldehyde and a protic hydrochloride salt necessitates stringent handling protocols. This guide synthesizes the Safety Data Sheet (SDS) parameters with field-proven laboratory practices to ensure both operator safety and reagent integrity.

Physicochemical and Hazard Profiling

Understanding the physical properties is the first step in risk mitigation. The hydrochloride salt form is highly hygroscopic. When exposed to ambient humidity, it can undergo partial dissociation, releasing trace hydrogen chloride gas, which drives its primary hazard classifications.

Table 1: Physicochemical Properties and GHS Hazard Summary
ParameterSpecification / Data
Chemical Name 1H-Pyrazole-4-carbaldehyde hydrochloride
CAS Number 1197230-88-8
Molecular Formula C₄H₅ClN₂O (or C₄H₄N₂O · HCl)
Molecular Weight 132.55 g/mol [3]
Physical State White to yellow solid
Storage Conditions 2-8°C, Inert atmosphere (N₂ or Ar)[3]
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)
Precautionary Codes P261 (Avoid breathing dust), P305+P351+P338 (Eye contact response)

Mechanistic Causality of Hazards and Storage Requirements

As a Senior Application Scientist, it is critical to emphasize that laboratory protocols must be driven by chemical causality rather than rote memorization:

  • Respiratory and Eye Irritation (H335, H319): The release of HCl upon contact with the moisture in mucous membranes or the cornea causes an immediate, localized drop in pH, leading to acute tissue irritation. Furthermore, aldehydes are known protein cross-linkers; inhalation of the dust can lead to respiratory sensitization.

  • Cold Storage (2-8°C) and Inert Atmosphere: Aldehydes are kinetically prone to autoxidation via a radical chain mechanism when exposed to atmospheric triplet oxygen, converting the aldehyde into a carboxylic acid. Storing the compound at 2-8°C under nitrogen or argon mitigates this oxidative degradation and prevents the deliquescence (moisture absorption) of the HCl salt[3].

Standard Operating Procedure: Handling and Reaction Setup

To maintain the scientific integrity of your syntheses, the following self-validating protocol must be used when dispensing and reacting 1H-Pyrazole-4-carbaldehyde hydrochloride.

Protocol: Inert Dispensing and Free-Base Liberation

Objective: To accurately weigh the reagent without inducing moisture degradation and to liberate the free base for subsequent nucleophilic addition. Prerequisites: Fume hood, Schlenk line or glovebox, anhydrous solvents (e.g., DMF or DCM), and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA).

  • Thermal Equilibration: Remove the sealed reagent bottle from the 2-8°C refrigerator. Crucial Step: Allow it to sit in a desiccator for 30 minutes to reach room temperature. Opening a cold bottle will cause immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch.

  • Inert Transfer: Transfer the bottle into a glovebox or a heavily purged N₂ environment.

  • Dispensing: Weigh the required mass using an anti-static spatula. The HCl salt can hold a static charge, causing the powder to aerosolize (increasing the H335 inhalation risk).

  • Solubilization and Neutralization:

    • Transfer the solid to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Seal with a rubber septum and purge with N₂ for 5 minutes.

    • Inject anhydrous solvent (e.g., 10 mL DCM per 1 mmol of reagent) via syringe.

    • Self-Validation Check: The salt may only partially dissolve, leaving a cloudy suspension.

    • Inject 1.1 to 1.2 equivalents of DIPEA dropwise.

    • Self-Validation Check: The solution should become completely homogenous as the free base 1H-pyrazole-4-carbaldehyde is liberated. The reaction mixture is now ready for the addition of the target amine or nucleophile.

  • Resealing: Backfill the master reagent bottle with Argon (which is heavier than N₂, providing a better protective blanket), seal the cap with Parafilm, and immediately return to 2-8°C storage.

Workflow Visualization

The following diagram illustrates the critical path for handling this sensitive intermediate to prevent both operator exposure and chemical degradation.

SOP N1 Material Retrieval (2-8°C Storage) N2 Equilibrate to Room Temp (Prevent Condensation) N1->N2 N3 Transfer to Fume Hood or Glovebox N2->N3 N4 Dispense under N2/Ar (Moisture Sensitive) N3->N4 N5 Seal Container with Parafilm & Purge N4->N5 N6 Return to 2-8°C Inert Storage N5->N6

Workflow for the inert handling and storage of 1H-Pyrazole-4-carbaldehyde hydrochloride.

Emergency Spill and Exposure Protocols

In the event of a breach in containment, immediate and calculated action is required:

  • Solid Spill: Do not sweep dry. The friction can aerosolize the fine powder. Lightly mist the spill area with a 5% sodium bicarbonate solution to neutralize the hydrochloride salt, then wipe up with absorbent pads. Dispose of as halogenated solid waste.

  • Skin Contact: Remove contaminated clothing immediately. Flush the area with copious amounts of water for at least 15 minutes. Do not apply neutralizing agents directly to the skin, as the exothermic neutralization can cause secondary thermal burns.

References

  • LookChem. "1H-pyrazole-4-carbaldehyde hydrochloride CAS NO.1197230-88-8". Chemical Catalog & Data. Available at: [Link]

Sources

Exploratory

The Architect's Guide to 1H-Pyrazole-4-carbaldehyde: Synonyms, Reactivity, and Synthetic Methodologies

Executive Summary In the landscape of modern organic synthesis and drug discovery, the pyrazole scaffold represents a privileged structural motif. Specifically, 1H-pyrazole-4-carbaldehyde and its substituted derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the pyrazole scaffold represents a privileged structural motif. Specifically, 1H-pyrazole-4-carbaldehyde and its substituted derivatives serve as critical intermediates in the development of active pharmaceutical ingredients (APIs), ranging from anti-inflammatory drugs (e.g., celecoxib analogs) to novel anti-melanoma agents[1][2]. As a Senior Application Scientist, I frequently observe that the diverse nomenclature surrounding this compound can obscure literature searches and complicate inventory management. This whitepaper systematically deconstructs the common synonyms of 1H-pyrazole-4-carbaldehyde, maps its chemical reactivity, and provides field-proven, self-validating protocols for its synthesis and functionalization.

The Lexical Landscape: Nomenclature and Common Synonyms

The dynamic nature of chemical nomenclature often results in multiple valid identifiers for a single molecular entity. For 1H-pyrazole-4-carbaldehyde (PubChem CID: 5130673)[3], the variations in terminology stem from historical IUPAC shifts and the context of the synthesis:

  • 1H-Pyrazole-4-carbaldehyde : The strict IUPAC name, emphasizing the aldehyde carbon as an extension of the pyrazole ring.

  • Pyrazole-4-carboxaldehyde : A legacy term frequently utilized in older literature and vendor catalogs. The suffix "-carboxaldehyde" is synonymous with "-carbaldehyde" but is being phased out in modern IUPAC recommendations.

  • 4-Formylpyrazole : This synonym treats the aldehyde moiety as a "formyl" substituent on the parent pyrazole ring. This nomenclature is predominantly used when the pyrazole itself is a substituent of a larger, more complex molecular architecture.

Because the N1 position of the pyrazole ring is highly amenable to substitution, researchers rarely work with the unprotected 1H-pyrazole-4-carbaldehyde. Instead, N-substituted derivatives are the industrial standard[1][4]. Table 1 summarizes the most common derivatives, their synonyms, and their quantitative properties.

Table 1: Common Pyrazole-4-carbaldehyde Derivatives and Synonyms

Chemical EntityCAS Registry NumberPrimary SynonymsMolecular WeightIndustrial Application
1H-Pyrazole-4-carbaldehyde 35344-95-74-Formylpyrazole; Pyrazole-4-carboxaldehyde96.09 g/mol Universal API building block[3]
1-Methyl-1H-pyrazole-4-carbaldehyde 25016-11-94-Formyl-1-methylpyrazole110.11 g/mol Antimicrobial synthesis[5]
1-Phenyl-1H-pyrazole-4-carbaldehyde 54605-72-04-Formyl-1-phenylpyrazole172.18 g/mol Anti-inflammatory agents[1][4]
1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 890652-03-64-Formyl-1-(4-fluorophenyl)pyrazole190.17 g/mol Anti-melanoma therapeutics[2][6]

Structural Reactivity and Synthetic Utility

The synthetic value of 1H-pyrazole-4-carbaldehyde lies in its dual reactivity. The pyrazole core is a


-excessive heteroaromatic system, making the C4 position highly susceptible to electrophilic aromatic substitution. Conversely, once the aldehyde group is installed at C4, it acts as a highly reactive electrophilic center, ready for nucleophilic attack[1][7].

This orthogonal reactivity allows chemists to utilize the aldehyde for Schiff base formations (via primary amines), olefinations (via Knoevenagel or Wittig reactions), and reductive aminations, while the pyrazole core can be subjected to Palladium-catalyzed cross-coupling reactions[7][8].

Reactivity Core 1H-Pyrazole-4-carbaldehyde R1 Schiff Bases (via Primary Amines) Core->R1 Condensation R2 Alkenes (via Knoevenagel/Wittig) Core->R2 Olefination R3 Alcohols/Amines (via Reduction) Core->R3 Reductive Amination R4 Cross-Coupling Products (via Pd-Catalysis) Core->R4 C-H Activation/Coupling

Fig 1. Divergent Synthetic Applications of 1H-Pyrazole-4-carbaldehyde.

Core Synthetic Methodology: The Vilsmeier-Haack Formylation

The most robust and industrially scalable method for synthesizing 1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack (VH) formylation[9][10]. This reaction utilizes Phosphorus Oxychloride (


) and N,N-Dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion, which selectively attacks the electron-rich C4 position of a pyrazole or hydrazone precursor[9].

G N1 Starting Material (Hydrazone/Pyrazole) N3 Electrophilic Attack at C4 (Iminium Intermediate) N1->N3 reacts with N2 Vilsmeier Reagent (POCl3 + DMF) N2->N3 generates electrophile N4 Aqueous Hydrolysis (Na2CO3 / H2O) N3->N4 cyclization & workup N5 1H-Pyrazole-4-carbaldehyde (Target API Building Block) N4->N5 yields

Fig 2. Vilsmeier-Haack Formylation Pathway for Pyrazole-4-carbaldehydes.

Standardized Protocol: Synthesis of 1-Substituted-1H-Pyrazole-4-carbaldehydes

The following procedure is engineered as a self-validating system to ensure high yields and reproducibility, adapted from optimized VH cyclization parameters[9][10].

Step 1: Generation of the Vilsmeier Reagent

  • Action: Purge a dry, round-bottom flask with Argon. Add anhydrous DMF (4.0 equiv) and cool to

    
     using an ice-salt bath. Add 
    
    
    
    (4.0 equiv) dropwise over 15 minutes.
  • Causality:

    
     acts as both the activating agent for DMF and the dehydrating agent for the subsequent cyclization. The low temperature is mandatory to prevent the exothermic, runaway decomposition of the highly reactive chloroiminium ion[10].
    
  • Self-Validation: The reaction mixture will transition from a clear liquid to a viscous, white complex. This visual cue confirms the successful generation of the active electrophile.

Step 2: Substrate Addition

  • Action: Dissolve the starting hydrazone or pyrazole precursor (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at room temperature.

  • Causality: Strict anhydrous conditions are critical during addition; trace environmental moisture will prematurely hydrolyze the iminium intermediate back to DMF, drastically reducing the yield[9].

Step 3: Electrophilic Aromatic Substitution and Cyclization

  • Action: Elevate the reaction temperature to

    
     and maintain stirring for 4 to 24 hours (monitored via TLC).
    
  • Causality: While the Vilsmeier reagent forms at sub-zero temperatures, thermal energy is required to overcome the activation barrier for the electrophilic attack at the C4 position and to drive the cyclization of hydrazones to the pyrazole core[9][10].

Step 4: Hydrolysis and Workup

  • Action: Cool the mixture to

    
     and pour it slowly over crushed ice. Basify the solution to 
    
    
    
    using solid
    
    
    or
    
    
    .
  • Causality: The alkaline aqueous environment serves a dual purpose: it hydrolyzes the intermediate iminium salt to the final carbaldehyde and neutralizes the acidic byproducts (

    
    , phosphoric acid)[9][10].
    
  • Self-Validation: The appearance of a pale yellow or white precipitate upon reaching

    
     indicates successful hydrolysis and product formation[9].
    

Step 5: Isolation

  • Action: Filter the precipitate under a vacuum, wash with cold distilled water, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes) to yield the pure 1H-pyrazole-4-carbaldehyde derivative[10].

Conclusion

Mastering the chemistry of 1H-pyrazole-4-carbaldehyde requires an understanding of both its lexical synonyms and its orthogonal reactivity. By recognizing terms like "4-formylpyrazole" and "pyrazole-4-carboxaldehyde" as equivalent identifiers, researchers can effectively mine historical literature for synthetic insights. Furthermore, by employing robust, self-validating methodologies like the Vilsmeier-Haack formylation, drug development professionals can reliably access this privileged scaffold to accelerate the discovery of next-generation therapeutics.

References

  • 1H-pyrazole-4-carbaldehyde | CID 5130673 | PubChem - NIH |[Link]

  • 1-Methyl-1H-pyrazole-4-carbaldehyde | CID 573117 | PubChem - NIH |[Link]

  • 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | CID 3159607 | PubChem - NIH |[Link]

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde (54605-72-0) | Chemchart |[Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions | KTU ePubl |[Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes | PMC - NIH |[Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI |[Link]

Sources

Foundational

The Strategic Role of 1H-Pyrazole-4-Carbaldehyde as a Privileged Pharmacophore in Modern Drug Discovery

Executive Summary In the pursuit of novel therapeutics, medicinal chemists frequently rely on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, medicinal chemists frequently rely on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Among these, the 1H-pyrazole-4-carbaldehyde motif has emerged as a cornerstone in rational drug design[1]. Characterized by a five-membered heteroaromatic ring containing two adjacent nitrogen atoms and a highly reactive formyl group at the C4 position, this scaffold bridges the gap between structural stability and synthetic versatility. This technical guide explores the mechanistic rationale, self-validating synthetic protocols, and pharmacological applications of 1H-pyrazole-4-carbaldehyde derivatives in contemporary drug discovery.

Structural and Mechanistic Rationale

The pharmacological success of the pyrazole core stems from its unique electronic and spatial properties. The ring contains both a pyrrole-like nitrogen (hydrogen bond donor) and a pyridine-like nitrogen (hydrogen bond acceptor). This dual capacity allows pyrazole derivatives to act as robust bioisosteres for amides and aromatic rings, facilitating deep interactions within the ATP-binding hinge regions of kinases and the active sites of inflammatory enzymes[1][2].

The presence of the carbaldehyde (-CHO) group at the C4 position is a strategic synthetic handle. Unlike inert substituents, the formyl group is highly electrophilic. It serves as the primary initiation site for late-stage functionalization, enabling the rapid generation of diverse chemical libraries via multicomponent reactions (MCRs), reductive aminations, and Schiff base condensations[2][3].

Synthetic Methodologies: The Vilsmeier-Haack Formylation

The most robust and widely adopted method for synthesizing 1H-pyrazole-4-carbaldehyde derivatives is the Vilsmeier-Haack (VH) reaction . This protocol achieves simultaneous pyrazole ring cyclization (from hydrazone precursors) and C4-formylation in a single pot[4][5].

Causality in Experimental Design

The VH reaction utilizes Phosphorus Oxychloride (


) and N,N-Dimethylformamide (DMF). The selection of these reagents is highly deliberate: 

reacts with DMF to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The reaction is strictly temperature-controlled. Initial reagent formation must occur at 0 °C to prevent the thermal decomposition of the unstable chloroiminium ion. Subsequent heating (80–90 °C) provides the necessary activation energy for the cyclization of the hydrazone and the electrophilic aromatic substitution at the electron-rich C4 position of the newly formed pyrazole ring[4].
Self-Validating Experimental Protocol: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Reagent Generation: In a flame-dried, round-bottom flask under an inert argon atmosphere, cool anhydrous DMF (5.0 equivalents) to 0 °C using an ice-water bath. Add

    
     (3.0 to 5.0 equivalents) dropwise over 15 minutes. Validation checkpoint: The mixture will transition to a pale yellow, viscous solution, indicating the successful formation of the chloroiminium complex.
    
  • Substrate Addition: Dissolve the appropriate acetophenone phenylhydrazone (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent to prevent exothermic runaway.

  • Cyclization and Formylation: Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 4 to 15 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). Causality: The extended heating ensures complete conversion of the intermediate iminium species, preventing the isolation of unformylated pyrazole side-products.

  • Hydrolysis and Isolation: Cool the mixture to room temperature and pour it over crushed ice. Neutralize slowly with a saturated aqueous solution of

    
     until the pH reaches 7-8. Causality: The aqueous base hydrolyzes the iminium intermediate into the final carbaldehyde while neutralizing the generated HCl, driving the precipitation of the target compound.
    
  • Purification: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure 1H-pyrazole-4-carbaldehyde[5].

VH_Synthesis DMF DMF + POCl3 (Solvent/Reagent) VH_Reagent Chloroiminium Ion (Electrophile) DMF->VH_Reagent 0°C, 30 min (Exothermic) Intermediate Iminium Intermediate VH_Reagent->Intermediate 80-90°C, 4-15h (Cyclization) Precursor Hydrazone Precursor Precursor->Intermediate Addition at 0°C Product 1H-Pyrazole-4- Carbaldehyde Intermediate->Product Ice H2O / Base (Hydrolysis)

Vilsmeier-Haack synthesis workflow for pyrazole-4-carbaldehydes.

Pharmacological Landscape and Target Modulation

The 1H-pyrazole-4-carbaldehyde scaffold is heavily utilized in oncology and immunology. By functionalizing the C4-aldehyde into Schiff bases or triazole derivatives, researchers can fine-tune the molecule's lipophilicity and target specificity[2][6].

Oncology: Kinase Inhibition and Cell Cycle Arrest

Pyrazole derivatives exhibit profound antiproliferative properties by acting as competitive inhibitors of Cyclin-Dependent Kinases (e.g., CDK2, CDK8). The pyrazole nitrogen atoms form critical hydrogen bonds with the amino acid residues in the ATP-binding pocket of the kinase. Recent studies utilizing ultrasound-assisted synthesis have generated pyrazole-derived Schiff bases that effectively arrest the cell cycle at the G2/M phase in HepG2 and HCT116 cancer cell lines, triggering late-stage apoptosis[2].

Kinase_Inhibition Ligand Pyrazole-4-Carbaldehyde Derivative Target CDK2 / CDK8 Kinase (ATP Hinge Region) Ligand->Target Competitive Binding (H-Bonding / π-π Stacking) Rb Retinoblastoma (Rb) Protein Target->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F E2F Release (Inhibited) Arrest G2/M Cell Cycle Arrest & Apoptosis E2F->Arrest Transcription Halted

Mechanism of CDK inhibition and cell cycle arrest by pyrazole derivatives.

Anti-Inflammatory and Antimicrobial Applications

Beyond oncology, pyrazole derivatives are potent modulators of the arachidonic acid pathway. Specific 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole derivatives have demonstrated highly selective Cyclooxygenase-2 (COX-2) inhibition, outperforming traditional NSAIDs like celecoxib in selectivity indices[1]. Furthermore, functionalizing the C4-aldehyde into 1,2,3-triazolyl pyrazole derivatives has yielded potent antimicrobial agents capable of inhibiting the E. coli MurB enzyme, a critical component of bacterial cell wall synthesis[6].

Quantitative Pharmacological Data

The following table summarizes the biological efficacy of various 1H-pyrazole-4-carbaldehyde derivatives across different therapeutic targets:

Derivative Class / CompoundPrimary TargetBiological Activity (IC₅₀ / GI₅₀)Key Mechanistic Outcome
Pyrazole-4-carbaldehyde Schiff bases CDK8 ReceptorCytotoxicity against PC3, HepG2G2 phase cell cycle arrest & apoptosis[2]
1-(4-substitutedphenyl)-3-phenyl pyrazoles COX-2 EnzymeIC₅₀ = 0.26 µM (SI = 192.3)Selective COX-2 inhibition (Anti-inflammatory)[1]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline CDK2 KinaseIC₅₀ = 0.98 ± 0.06 µMCompetitive ATP-site inhibition (Anticancer)[1]
1,2,3-triazolyl pyrazole derivatives E. coli MurBLow Minimum Inhibitory Conc.Disruption of bacterial peptidoglycan synthesis[6]

Conclusion

The 1H-pyrazole-4-carbaldehyde scaffold is far more than a static structural element; it is a dynamic, programmable pharmacophore. Through rigorous synthetic methodologies like the Vilsmeier-Haack reaction, medicinal chemists can exploit the reactivity of the C4-formyl group to navigate vast chemical spaces. As demonstrated by its potent activity against kinases, inflammatory enzymes, and bacterial targets, this privileged scaffold will continue to serve as a critical engine for novel drug discovery.

References

1.[1] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC (National Institutes of Health). URL:[Link] 2.[4] Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC (National Institutes of Health). URL:[Link] 3.[6] Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Publishing. URL:[Link] 4.[2] Ultrasound-assisted synthesis of novel Schiff bases from 3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxaldehyde and their cytotoxicity, apoptosis, cell cycle, molecular docking, and ADMET profiling. Taylor & Francis. URL:[Link] 5.[5] 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. MDPI. URL:[Link] 6.[3] Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Conversion of 1H-Pyrazole-4-carbaldehyde Hydrochloride to its Free Base

Abstract This application note provides a detailed, reliable protocol for the conversion of 1H-pyrazole-4-carbaldehyde hydrochloride (HCl) to its corresponding free base. This procedure is essential for researchers and d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, reliable protocol for the conversion of 1H-pyrazole-4-carbaldehyde hydrochloride (HCl) to its corresponding free base. This procedure is essential for researchers and drug development professionals who require the neutral form of this valuable heterocyclic aldehyde for subsequent synthetic transformations. The protocol is based on a standard acid-base neutralization and liquid-liquid extraction, with a focus on ensuring high yield and purity of the final product. The rationale behind each step is explained to provide a comprehensive understanding of the process.

Introduction

1H-pyrazole-4-carbaldehyde is a key building block in medicinal chemistry and materials science, serving as a precursor for the synthesis of a wide range of biologically active compounds and functional materials.[1][2] It is often supplied as a more stable hydrochloride salt to improve its shelf life and handling characteristics. However, for many chemical reactions, such as couplings, condensations, and other nucleophilic additions, the presence of the acidic proton on the pyrazole ring can interfere with the desired transformation. Therefore, the conversion of the hydrochloride salt to the free base is a critical and frequently performed step in many synthetic workflows.

This guide details a robust and efficient procedure for the neutralization of 1H-pyrazole-4-carbaldehyde HCl. The core of this process involves the deprotonation of the pyrazolium cation using a mild inorganic base, followed by extraction of the neutral organic compound into an appropriate solvent.

Chemical Principles

The conversion of 1H-pyrazole-4-carbaldehyde HCl to its free base is an acid-base reaction. The hydrochloride salt exists as a pyrazolium chloride, where the pyrazole ring is protonated. To obtain the neutral free base, a base is added to remove this excess proton.

The choice of base is critical. A mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is preferred. These bases are strong enough to deprotonate the pyrazolium ion but are generally not strong enough to cause unwanted side reactions, such as the Cannizzaro reaction or aldol condensation of the aldehyde functionality. The use of a weak base also minimizes the risk of hydrolysis.

Following neutralization, the free base, which has lower water solubility than its salt form, can be efficiently extracted into an organic solvent that is immiscible with water, such as ethyl acetate. Subsequent washing and drying of the organic layer, followed by solvent removal, yields the purified 1H-pyrazole-4-carbaldehyde free base.

Experimental Protocol

Materials and Reagents
Material/ReagentGradeSupplier
1H-pyrazole-4-carbaldehyde HCl≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Ethyl Acetate (EtOAc)ACS Grade or higherCommercially Available
Deionized Water (H₂O)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Brine (Saturated NaCl solution)
Step-by-Step Procedure
  • Dissolution: In a suitably sized round-bottom flask or beaker, dissolve the 1H-pyrazole-4-carbaldehyde HCl in deionized water. A concentration of approximately 0.5 to 1.0 M is a good starting point.

  • Neutralization: While stirring the solution at room temperature, slowly add a 15% aqueous solution of potassium carbonate (K₂CO₃) dropwise.[1] Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH of the solution reaches 7-8. The free base may begin to precipitate as a white or off-white solid.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Add an equal volume of ethyl acetate (EtOAc) to the separatory funnel.

  • Mixing and Separation: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The organic layer (top layer) will contain the desired free base.

  • Aqueous Layer Re-extraction: Drain the lower aqueous layer into a separate beaker. To maximize the yield, re-extract the aqueous layer with a fresh portion of ethyl acetate (approximately half the initial volume).

  • Combine Organic Layers: Combine the organic extracts in the separatory funnel.

  • Washing: Wash the combined organic layers with an equal volume of brine (saturated NaCl solution). This step helps to remove any remaining water and inorganic salts from the organic phase.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic solution to remove any residual water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

  • Filtration and Concentration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh ethyl acetate to ensure complete transfer of the product. Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid is the 1H-pyrazole-4-carbaldehyde free base.[3] The product can be further dried under high vacuum to remove any residual solvent.

Characterization

The identity and purity of the obtained 1H-pyrazole-4-carbaldehyde free base can be confirmed by standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (aldehyde C=O stretch, N-H stretch).

  • Mass Spectrometry (MS): To determine the molecular weight.

Data Summary

ParameterValueNotes
Starting Material1H-pyrazole-4-carbaldehyde HCl-
Neutralizing Agent15% aq. K₂CO₃A weak base is crucial to avoid side reactions.
Target pH7 - 8Ensures complete deprotonation.
Extraction SolventEthyl Acetate (EtOAc)Good solubility for the free base and immiscible with water.
Drying AgentAnhydrous MgSO₄ or Na₂SO₄Removes residual water from the organic phase.
Product FormWhite to light yellow crystalline solid[3]
Expected Yield> 90%Dependent on efficient extraction.

Experimental Workflow

experimental_workflow cluster_dissolution 1. Dissolution cluster_neutralization 2. Neutralization cluster_workup 3. Workup cluster_product 4. Final Product start 1H-pyrazole-4-carbaldehyde HCl dissolve Dissolve in Deionized Water start->dissolve add_base Add 15% aq. K₂CO₃ (to pH 7-8) dissolve->add_base extract Extract with Ethyl Acetate add_base->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product 1H-pyrazole-4-carbaldehyde (Free Base) filter_concentrate->product

Caption: Workflow for the conversion of 1H-pyrazole-4-carbaldehyde HCl to its free base.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1H-pyrazole-4-carbaldehyde is harmful if swallowed and causes skin and eye irritation.[4] Handle with care in a well-ventilated fume hood.

  • Ethyl acetate is a flammable solvent. Avoid open flames and ensure proper ventilation.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

The protocol described in this application note provides a straightforward and efficient method for the preparation of 1H-pyrazole-4-carbaldehyde free base from its hydrochloride salt. By following these steps, researchers can reliably obtain high-purity material suitable for a wide range of synthetic applications. The explanation of the underlying chemical principles and the detailed procedural steps are intended to empower scientists to perform this conversion with confidence and success.

References

  • Taylor, Francis. "Improved Synthesis of 1H-Pyrazole-4-carbaldehyde." Taylor & Francis, 14 June 2011, [Link].

  • Journal of Pharmaceutical and Scientific Innovation. "Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety." Journal of Pharmaceutical and Scientific Innovation, 13 Oct. 2013, [Link].

  • Asian Journal of Pharmaceutical and Clinical Research. "1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives." Asian Journal of Pharmaceutical and Clinical Research, [Link].

  • ResearchGate. "Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF." ResearchGate, 6 Aug. 2025, [Link].

  • RASĀYAN Journal of Chemistry. "SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES." RASĀYAN Journal of Chemistry, [Link].

  • Organic Syntheses. "Organic Syntheses Procedure." Organic Syntheses, [Link].

  • Semantic Scholar. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Semantic Scholar, [Link].

  • KTU ePubl. "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions." KTU ePubl, [Link].

  • PubChem. "1H-pyrazole-4-carbaldehyde." PubChem, [Link].

Sources

Application

reductive amination of 1H-pyrazole-4-carbaldehyde with primary amines

Application Note: Reductive Amination of 1H-Pyrazole-4-Carbaldehyde with Primary Amines Executive Summary The 4-(aminomethyl)pyrazole motif is a privileged pharmacophore in medicinal chemistry, appearing frequently in AT...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination of 1H-Pyrazole-4-Carbaldehyde with Primary Amines

Executive Summary

The 4-(aminomethyl)pyrazole motif is a privileged pharmacophore in medicinal chemistry, appearing frequently in ATP-competitive kinase inhibitors (e.g., JAK, CDK, and ALK inhibitors). While the reductive amination of aldehydes is a textbook transformation, the specific electronic and physical properties of 1H-pyrazole-4-carbaldehyde —specifically its amphoteric nature, poor solubility in non-polar solvents, and the competing reactivity of the pyrazole NH—require tailored protocols.

This guide provides two field-proven methodologies:

  • Protocol A (The Gold Standard): A selective, one-pot reductive amination using Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).

  • Protocol B (The "Green" Alternative): A stepwise reduction using Sodium Borohydride (NaBH

    
    ) in Methanol (MeOH).
    

Strategic Analysis: Mechanism & Control

The Chemoselectivity Challenge

The success of this reaction relies on manipulating the equilibrium between the aldehyde and the imine (Schiff base).

  • The Trap: Reducing agents like NaBH

    
     are reactive enough to reduce the aldehyde to the alcohol (side product) faster than the imine forms.
    
  • The Solution: STAB (NaBH(OAc)

    
    ) is less reactive. It does not readily reduce aldehydes at neutral pH but rapidly reduces protonated iminiums . By adding acetic acid, we protonate the transient imine, accelerating its reduction while leaving the unreacted aldehyde intact.
    
Substrate-Specific Considerations (The Pyrazole Factor)
  • Solubility: Unprotected pyrazoles are often insoluble in DCM or DCE due to hydrogen bonding networks.

    • Mitigation: Use THF as a co-solvent or protect the pyrazole (e.g., Boc, SEM, THP).

  • Acidity: The pyrazole NH (pKa ~14) is generally not acidic enough to interfere with hydride reagents, but it can coordinate with Lewis acids if used (e.g., Ti(OiPr)

    
    ).
    
Mechanistic Pathway

The following diagram illustrates the pathway and the critical "Protonation Gate" that makes STAB effective.

ReactionMechanism Aldehyde Pyrazole-CHO + Amine Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Alcohol Alcohol (Side Product) Aldehyde->Alcohol Direct Reduction (Avoided by STAB) Imine Imine (Schiff Base) Hemiaminal->Imine -H2O (Dehydration) Iminium Protonated Iminium Ion Imine->Iminium + H+ (AcOH Catalyst) Product Secondary Amine Iminium->Product Fast Reduction (STAB)

Figure 1: Mechanistic pathway highlighting the role of acid catalysis in selective reduction.

Experimental Protocols

Protocol A: Sodium Triacetoxyborohydride (STAB) in DCE

Best for: Complex substrates, valuable intermediates, and maximizing yield.

Reagents:

  • 1H-Pyrazole-4-carbaldehyde (1.0 equiv)

  • Primary Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [0.1 M concentration]

Procedure:

  • Preparation: In a dry vial equipped with a stir bar, suspend the pyrazole-4-carbaldehyde (1.0 equiv) in DCE.

    • Note: If the pyrazole does not dissolve, add anhydrous THF dropwise until a clear solution or fine suspension is achieved.

  • Imine Formation: Add the primary amine (1.1 equiv) followed by acetic acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

    • Checkpoint: The solution often clarifies as the imine forms.

  • Reduction: Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir the reaction mixture at RT under nitrogen for 2–16 hours. Monitor by LC-MS (look for M+H of product; imine intermediate may revert to aldehyde on acidic LC columns).

  • Quench: Dilute with DCM and quench by slowly adding saturated aqueous NaHCO

    
    . Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Separate phases. Extract the aqueous layer 2x with DCM (or 10% MeOH in DCM if the product is polar). Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate.
Protocol B: Sodium Borohydride (NaBH ) in Methanol

Best for: Simple substrates, cost-sensitive scale-up, or "green" chemistry requirements.

Reagents:

  • 1H-Pyrazole-4-carbaldehyde (1.0 equiv)

  • Primary Amine (1.0 – 1.1 equiv)[1]

  • Sodium Borohydride (NaBH

    
    ) (1.0 – 1.2 equiv)
    
  • Solvent: Anhydrous Methanol (MeOH)

Procedure:

  • Imine Formation: Dissolve the aldehyde and amine in anhydrous MeOH. Add 3Å molecular sieves (optional but recommended to push equilibrium).

  • Reflux (Critical Step): Heat the mixture to reflux (65°C) for 1–2 hours.

    • Why: Unlike Protocol A, NaBH

      
       is not selective. We must force the aldehyde to convert completely to the imine before adding the reducing agent.[2]
      
  • Cooling: Cool the mixture to 0°C (ice bath).

  • Reduction: Add NaBH

    
      portion-wise over 10 minutes. (Caution: Hydrogen gas evolution).
    
  • Completion: Allow to warm to RT and stir for 1 hour.

  • Workup: Quench with water. Remove MeOH under reduced pressure.[3] Extract the aqueous residue with EtOAc.

Purification & Characterization

Pyrazoles are amphoteric, making purification tricky. Standard silica chromatography often leads to "streaking" due to interaction with silanols.

Recommended Purification Strategies:

MethodConditionsBest For
Flash Column DCM / MeOH / NH

OH (90:10:1)
General purification. The ammonia deactivates silica.
SCX Cartridge Load in MeOH -> Wash MeOH -> Elute 2M NH

/MeOH
High Purity. Catches the amine; washes away non-basic impurities.
Recrystallization EtOAc / Hexanes or EtOHSolid products on large scale.

Troubleshooting & Optimization (Decision Tree)

Use the following logic to troubleshoot low yields or side reactions.

OptimizationTree Start Problem Identified Issue1 Low Conversion? Start->Issue1 Issue2 Bis-Alkylation? Start->Issue2 Issue3 Substrate Insoluble? Start->Issue3 Sol1 Add Dehydrating Agent (Mol. Sieves or MgSO4) Issue1->Sol1 Sol2 Switch to Ti(OiPr)4 (Lewis Acid Catalyst) Issue1->Sol2 Sol3 Increase Amine Equiv (>1.5 eq) Issue2->Sol3 Sol4 Use Protocol A (STAB) Avoids over-reduction Issue2->Sol4 Sol5 Use THF/DCE Mix Issue3->Sol5 Sol6 Protect Pyrazole (Boc/SEM) Issue3->Sol6

Figure 2: Troubleshooting decision tree for reaction optimization.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the foundational mechanism and utility of STAB/AcOH.

  • Simenel, A. A., et al. (2021).[5] "Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes." INEOS OPEN. Specific application of STAB in DCE for pyrazole carbaldehydes.

  • Organic Chemistry Portal. "Reductive Amination." Comprehensive database of reagents and conditions including STAB and NaBH3CN.

  • Master Organic Chemistry. "Reductive Amination: NaBH3CN vs NaBH(OAc)3." Mechanistic comparison of reducing agents.

  • TCI Chemicals. "Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride." Detailed experimental setup for similar heterocyclic aldehydes.

Sources

Method

Application Note: Synthesis of Pyrazolo[3,4-d]pyrimidines via 1H-Pyrazole-4-carbaldehyde Precursors

Strategic Rationale & Mechanistic Overview Pyrazolo[3,4-d]pyrimidines are privileged pharmacophores in modern drug discovery, frequently deployed as ATP-competitive kinase inhibitors and purine bioisosteres[1]. The const...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Overview

Pyrazolo[3,4-d]pyrimidines are privileged pharmacophores in modern drug discovery, frequently deployed as ATP-competitive kinase inhibitors and purine bioisosteres[1]. The construction of this fused bicyclic system requires highly regioselective annulation. Utilizing 1H-pyrazole-4-carbaldehyde derivatives—specifically 5-amino-1H-pyrazole-4-carbaldehydes—provides a highly versatile building block. The electrophilically activated C4-aldehyde paired with the nucleophilic C5-amine establishes an ideal geometric and electronic setup for heterocyclization[2].

This application note details the synthesis of the 1H-pyrazole-4-carbaldehyde precursor via the Vilsmeier-Haack reaction[3], followed by divergent cyclization strategies to achieve functionalized pyrazolo[3,4-d]pyrimidines[4],[5].

Key Annulation Pathways
  • Friedländer-Type Condensation : Reacting 5-amino-1H-pyrazole-4-carbaldehydes with formamide or lower aliphatic acids in the presence of dehydrating agents (e.g., POCl₃) drives a condensation reaction, yielding pyrazolo[3,4-d]pyrimidin-4-ones or fully aromatized pyrimidines[2],[1].

  • Acid-Promoted Cyanamide Annulation : For the synthesis of 6-amino derivatives, an acid-promoted one-pot reaction with cyanamide (NH₂CN) in methanesulfonyl chloride (MsCl) is highly effective. MsCl facilitates the imination of the aldehyde, followed by intramolecular nucleophilic attack and aromatization[4].

  • Aza-Wittig Electrocyclic Ring Closure : Converting the 5-amino group to an azide enables a tandem aza-Wittig reaction with triphenylphosphine and isocyanates, followed by electrocyclic ring closure to form the pyrimidine ring under mild conditions[5].

G N1 Hydrazone / Pyrazole Derivatives N2 5-Amino-1H-pyrazole- 4-carbaldehyde N1->N2 Vilsmeier-Haack (POCl3, DMF) N3 Pyrazolo[3,4-d]pyrimidine (Friedländer) N2->N3 Formamide, POCl3 Reflux N4 6-Aminopyrazolo[3,4-d]pyrimidine (Cyanamide) N2->N4 NH2CN, MsCl Acid-promoted N5 Aza-Wittig Intermediates (Iminophosphoranes) N2->N5 Azidation & Phosphine N5->N3 Electrocyclic Closure

Divergent synthetic pathways from 1H-pyrazole-4-carbaldehyde to pyrazolo[3,4-d]pyrimidines.

Experimental Protocols

Protocol A: Synthesis of 1H-Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of a pyrazole core to establish the critical C4-aldehyde[3].

Reagents : Pyrazole precursor (1.0 equiv), Phosphorus oxychloride (POCl₃, 3.0 equiv), anhydrous N,N-Dimethylformamide (DMF), NaOH (aq). Procedure :

  • Preparation of the Vilsmeier Reagent : Charge a dry, argon-purged round-bottom flask with anhydrous DMF (4 mL per mmol of substrate). Cool to 0 °C using an ice bath.

    • Causality: Anhydrous conditions are critical as water aggressively hydrolyzes the Vilsmeier reagent (chloromethyleneiminium ion) before it can react with the substrate. Cooling mitigates the highly exothermic reaction between DMF and POCl₃[3].

  • Activation : Add POCl₃ dropwise. Stir for 30 minutes at 0 °C.

    • Causality: Dropwise addition controls the generation of the highly electrophilic Vilsmeier reagent, preventing localized overheating and degradation of the DMF solvent.

  • Electrophilic Aromatic Substitution : Add the pyrazole precursor slowly. Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80 °C for 4 hours.

    • Causality: Heating provides the activation energy necessary to drive the substitution at the sterically hindered C4 position of the pyrazole ring[3].

  • Quenching & Hydrolysis : Pour the mixture over crushed ice and neutralize with dilute NaOH until pH ~7. Leave standing overnight.

    • Causality: The ice quench halts the reaction, while neutralization hydrolyzes the iminium intermediate into the target carbaldehyde and precipitates the product from the aqueous layer[3].

  • Self-Validation : Isolate the precipitate via filtration. Confirm product formation via TLC (EtOAc:Petroleum Ether). A successful formylation is self-validated by ¹H-NMR through the appearance of a distinct aldehyde proton singlet at δ 9.5–10.5 ppm and the disappearance of the C4-H proton[3].

Protocol B: One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolo[3,4-d]pyrimidine

This protocol utilizes cyanamide to construct the pyrimidine ring, specifically yielding 6-amino derivatives[4].

Reagents : 5-Amino-1H-pyrazole-4-carbaldehyde (1.0 equiv), Cyanamide (NH₂CN, 1.5 equiv), Methanesulfonyl chloride (MsCl). Procedure :

  • Reaction Setup : Dissolve the 5-amino-1H-pyrazole-4-carbaldehyde and cyanamide in MsCl (solvent volume, ~3 mL/mmol).

    • Causality: MsCl acts as both a highly polar solvent and an acid promoter. It activates the aldehyde carbonyl, facilitating nucleophilic attack by cyanamide to form an N-alkylidene cyanamide intermediate[4].

  • Cyclization : Heat the reaction mixture to 90 °C for 3 hours.

    • Causality: Thermal energy drives the intramolecular heterocyclization. The C5-amine of the pyrazole attacks the electrophilic nitrile carbon of the intermediate, followed by rapid aromatization to form the pyrimidine core[4].

  • Workup : Cool to room temperature and pour into ice-cold water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Causality: Aqueous workup removes the acidic MsCl and unreacted cyanamide, isolating the organic-soluble pyrazolo[3,4-d]pyrimidine.

  • Self-Validation : Purify via silica gel chromatography. Self-validate using ¹³C-NMR to confirm the presence of the newly formed pyrimidine carbons (shifting to δ 155-165 ppm) and HRMS to verify the exact mass of the 6-amino target[4].

G S1 5-Amino-1H-pyrazole-4-carbaldehyde + Cyanamide S2 Imination Intermediate (N-alkylidene cyanamide) S1->S2 MsCl (Acid Promoter) -H2O S3 Intramolecular Nucleophilic Attack (Heterocyclization) S2->S3 Amine attack on Nitrile Carbon S4 Aromatization S3->S4 Proton Transfer S5 6-Aminopyrazolo[3,4-d]pyrimidine S4->S5 Stable Product

Mechanism of acid-promoted cyanamide cyclization to 6-aminopyrazolo[3,4-d]pyrimidines.

Quantitative Data & Optimization Summary

The following table summarizes the key metrics and conditions for the three primary cyclization strategies utilized to convert 1H-pyrazole-4-carbaldehydes into pyrazolo[3,4-d]pyrimidines.

Synthetic RouteReagents / CatalystSolventTemp (°C)Time (h)Avg. Yield (%)Key Advantage
Friedländer Condensation Formamide, POCl₃ or PBr₃DMF / Neat80–1204–665–80Direct access to unsubstituted or 4-oxo pyrimidines[2],[1].
Acid-Promoted Cyanamide Cyanamide (NH₂CN), MsClMsCl80–1002–475–90High yield specifically for 6-amino functionalized derivatives[4].
Aza-Wittig / Ring Closure PPh₃, IsocyanatesToluene110 (Reflux)6–1260–75Mild conditions; allows for highly functionalized heterocumulene integration[5].

References

  • [2] Title : A convenient route for the synthesis of pyrazolo[3,4‐d]pyrimidine, pyrazolo[3,4‐b][1,6]naphthyridine and pyrazolo[3,4‐b]quinoline derivatives Source : Journal of Heterocyclic Chemistry / SciSpace URL : 2

  • [3] Title : Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source : PMC - NIH URL : 3

  • [1] Title : A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones Source : PMC - NIH URL : 1

  • [4] Title : One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolopyrimidines from 1H-Pyrazol-5-yl-N,N-dimethylformamidines or 5-Amino-1H-pyrazole-4-carbaldehydes with Cyanamide Source : The Journal of Organic Chemistry (ACS Publications) URL : 4

  • [5] Title : Fused pyrimidines by a tandem aza-Wittig/electrocyclic ring closure strategy: synthesis of pyrazolo[3,4-d]pyrimidine, [1,2,3]triazolo[4,5-d]pyrimidine, and thiazolo[4,5-d]pyrimidine derivatives Source : The Journal of Organic Chemistry (ACS Publications) URL : 5

Sources

Application

Application Note: Advanced Knoevenagel Condensation Protocols for Pyrazole-4-Carbaldehyde

Executive Summary The pyrazole nucleus is a privileged scaffold in drug discovery, frequently embedded in molecules exhibiting anticonvulsant, analgesic, antimicrobial, and anticancer properties,[1]. The functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in drug discovery, frequently embedded in molecules exhibiting anticonvulsant, analgesic, antimicrobial, and anticancer properties,[1]. The functionalization of this core via the Knoevenagel condensation of 1H-pyrazole-4-carbaldehyde derivatives with active methylene compounds is a premier C–C bond-forming strategy. This application note provides researchers with field-proven, self-validating protocols for executing this condensation using both conventional and green-chemistry approaches.

Mechanistic Causality & Substrate Dynamics

The efficiency of the Knoevenagel condensation relies on the intrinsic electronic properties of the substrates and the specific activation pathway dictated by the catalyst.

Substrate Electronics: Pyrazole-4-carbaldehyde derivatives feature a unique "push-pull" electronic system. The electron-rich pyrazole nitrogen atoms donate electron density into the ring, stabilizing intermediate transition states, while the highly electron-withdrawing formyl group at the C4 position remains exceptionally electrophilic and susceptible to nucleophilic attack.

Catalyst Causality:

  • Amine Catalysis (e.g., Piperidine): Piperidine serves a dual role. It acts as a base to deprotonate the active methylene (e.g., malononitrile, ethyl cyanoacetate) and as a nucleophile that reversibly condenses with the aldehyde to form a highly reactive iminium ion. This intermediate significantly lowers the activation energy barrier for the subsequent C–C bond formation[2],[3].

  • Brønsted Base Catalysis (e.g., Ammonium Carbonate, DBU): When using inorganic bases or non-nucleophilic organic bases like 2[2], the mechanism strictly follows the deprotonation of the active methylene to form a resonance-stabilized enolate, which directly attacks the carbonyl carbon.

Mechanism A Pyrazole-4-Carbaldehyde (Electrophile) E Aldol-Type Intermediate (Alkoxide) A->E Nucleophilic Attack B Active Methylene (e.g., Malononitrile) D Carbanion / Enolate (Nucleophile) B->D Deprotonation C Base Catalyst (Piperidine / NH42CO3) C->D D->E F Dehydration (-H2O) E->F Protonation & Elimination G Knoevenagel Product (Conjugated Olefin) F->G

Mechanistic pathway of the Knoevenagel condensation for pyrazole-4-carbaldehyde.

Optimization of Reaction Conditions

The selection of the catalyst and solvent system dictates the reaction time, yield, and environmental impact. The table below synthesizes quantitative data from various optimized approaches.

Catalyst SystemSolventActive MethyleneTemp / MethodTimeTypical Yield
Piperidine (5 mol%)EthanolMalononitrile / Ethyl cyanoacetateReflux (78°C)2–4 h75–85%
NaOH (3.0 eq)Ethanol1-IndanoneRoom Temp1 h80–92%
DBU (cat.)DMFEthyl cyanoacetateReflux3–5 h70–80%
Ammonium Carbonate (20 mol%)Water:Ethanol (1:1)MalononitrileSonication (RT)15–30 min85–94%
PS-TBD (5 mol%)Ethanol4-HydroxycoumarinReflux (80°C)1.5 h~95%

Data aggregated from authoritative literature on pyrazole-4-carbaldehyde functionalization[2],[1],[4],[5].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By observing specific physical and chromatographic changes, researchers can confirm reaction progress without immediate reliance on complex instrumentation.

Protocol A: Conventional Base-Catalyzed Condensation

Best for standard laboratory synthesis and robust scale-up.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of substituted 1H-pyrazole-4-carbaldehyde and 1.0 mmol of the active methylene (e.g., ethyl cyanoacetate) in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 3 drops (~5 mol%) of piperidine.

    • Causality: Piperidine initiates the cascade by forming the highly electrophilic iminium intermediate, bypassing the slower direct enolate attack[3].

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 78°C with continuous stirring.

  • Self-Validation (Monitoring): After 1 hour, perform TLC (Hexane:EtOAc 7:3). The starting aldehyde (UV active, typically

    
    ) should diminish. A new, highly conjugated product spot (
    
    
    
    ) will appear, which often fluoresces brightly under 365 nm UV light due to extended
    
    
    -conjugation.
  • Workup: Remove the heat and allow the mixture to cool to room temperature.

    • Validation: The extended conjugation of the Knoevenagel product drastically reduces its solubility in cold ethanol, driving spontaneous, visible crystallization.

  • Purification: Filter the precipitate under a vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry to afford the pure olefin.

Protocol B: Green Sonication-Assisted Condensation

Best for environmentally conscious synthesis and rapid turnaround.

  • Solvent & Reagent Prep: Suspend 1.0 mmol of pyrazole-4-carbaldehyde and 1.0 mmol of malononitrile in 10 mL of a 1:1 Water:Ethanol mixture.

  • Catalyst Addition: Add 20 mol% of4[4].

    • Causality: Ammonium carbonate acts as a mild, water-soluble, and inexpensive base that effectively deprotonates malononitrile without triggering side reactions (like the Cannizzaro reaction) on the aldehyde.

  • Reaction Execution: Place the flask in an ultrasonic bath at ambient temperature for 15–30 minutes.

    • Validation: The initially heterogeneous suspension will briefly clarify as intermediates form, followed by the rapid, dense precipitation of the target product directly from the aqueous media.

  • Workup: Filter the solid, wash generously with distilled water to remove residual catalyst, and dry under a vacuum.

Protocol C: Multicomponent Domino Reaction (Pyrano[2,3-c]pyrazoles)

Best for generating complex, drug-like polycyclic scaffolds in a single pot.

  • Preparation: Combine 1.0 mmol pyrazole-4-carbaldehyde, 1.0 mmol malononitrile, and 1.0 mmol of a Michael donor (e.g., dimedone) in 5 mL ethanol.

  • Catalysis: Add 5 mol% of 5 (polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene)[5].

  • Execution: Reflux for 1.5 hours.

    • Causality: The reaction undergoes a Knoevenagel condensation first to form a heterylidenenitrile, immediately followed by an in situ Michael addition of the dimedone and subsequent O-cyclization[6],[5].

  • Validation & Recovery: Filter the hot solution to recover the insoluble PS-TBD catalyst (which can be washed and reused up to 5 times). Allow the filtrate to cool; the pyran derivative will crystallize spontaneously.

Workflow Step1 1. Reagent Prep Equimolar Substrates Step2 2. Catalyst Addition Select Base & Solvent Step1->Step2 Step3 3. Reaction Execution Reflux / Sonication Step2->Step3 Step4 4. Self-Validation TLC / Visual Cue Step3->Step4 Step5 5. Workup Precipitation & Filtration Step4->Step5 Step6 6. Characterization NMR, IR, Purity Check Step5->Step6

Self-validating experimental workflow for synthesizing pyrazole-4-carbaldehyde derivatives.

References

  • Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach. RSC Advances.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalyzed Synthesis of Some New 7-Alkyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. Connect Journals. 2

  • Design, Synthesis, Characterization and Biological Evaluation of Aryl Pyrazole-Indanone Hybrids. Rasayan Journal of Chemistry. 1

  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Semantic Scholar. 3

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. NIH / MDPI. 6

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin (via ResearchGate). 4

  • Chromene, pyrano[4,3-b]pyran and pyrano[3,2-c]chromene derivatives of 1H-pyrazole and their biological activities. RHHZ. 5

Sources

Method

Application Note: Advanced Multicomponent Synthesis Involving 1H-Pyrazole-4-Carbaldehyde Scaffolds

Executive Summary & Strategic Rationale In modern pharmaceutical and medicinal chemistry, the drive toward sustainable, high-throughput synthesis has elevated the importance of Pot, Atom, and Step Economy (PASE)[1]. Mult...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern pharmaceutical and medicinal chemistry, the drive toward sustainable, high-throughput synthesis has elevated the importance of Pot, Atom, and Step Economy (PASE)[1]. Multicomponent reactions (MCRs)—where three or more reactants converge in a single vessel to form a complex product—represent the pinnacle of PASE methodologies.

Among heterocyclic building blocks, 1H-pyrazole-4-carbaldehyde has emerged as a highly privileged scaffold[2]. The unique electronic distribution of the pyrazole ring, combined with the highly electrophilic C4-aldehyde group, makes it an ideal hub for divergent MCRs. This application note details validated protocols for utilizing 1H-pyrazole-4-carbaldehyde to synthesize diverse, biologically active architectures, including antibacterial pyrano-pyrazoles, fluorescent boron(III) complexes, and antiviral pyrazolo furan-2(5H)-ones.

Scaffold Divergence and Mechanistic Pathways

The synthetic utility of 1H-pyrazole-4-carbaldehyde stems from its dual reactivity. The formyl group readily undergoes Knoevenagel condensations or imine formation, while the adjacent positions on the pyrazole ring can participate in subsequent cyclizations. The starting scaffold is typically synthesized via the Vilsmeier-Haack reaction of corresponding hydrazones, allowing for precise control over the substituents at the N1 and C3 positions[2].

G Core 1H-Pyrazole-4-carbaldehyde (Core Scaffold) R1 Active Methylenes + Malononitrile Core->R1 MCR 1 R2 Boronic Acids + Aminobenzoic Acids Core->R2 MCR 2 R3 Pyruvic Acid + Aromatic Amines Core->R3 MCR 3 P1 Pyrano[2,3-c]pyrazoles (Antibacterial) R1->P1 Base/Acid Catalyst P2 Boron(III) Complexes (Fluorescent Probes) R2->P2 One-pot Condensation P3 Pyrazolo furan-2(5H)-ones (Antiviral) R3->P3 Acetic Acid Reflux

Figure 1: Divergent multicomponent synthesis pathways from the 1H-pyrazole-4-carbaldehyde scaffold.

Causality in Catalyst Selection

For the synthesis of pyrano-pyrazoles, traditional base catalysts often lead to unwanted side reactions. The use of a bifunctional catalyst, such as pyrrolidine-acetic acid , is a deliberate mechanistic choice[1]. The pyrrolidine moiety activates the active methylene via iminium/enamine intermediates, while the acetic acid acts as a proton shuttle, significantly lowering the activation energy for the subsequent Michael addition and O-cyclization steps.

Mechanism Aldehyde 1H-Pyrazole-4-carbaldehyde Knoevenagel Knoevenagel Condensation (with Malononitrile) Aldehyde->Knoevenagel Bifunctional Catalyst Michael Michael Addition (with Active Methylene) Knoevenagel->Michael Intermediate Cyclization Intramolecular O-Cyclization & Tautomerization Michael->Cyclization Enamine formation Product Pyrano[2,3-c]pyrazole Derivative Cyclization->Product H2O loss

Figure 2: Mechanistic cascade for pyrano[2,3-c]pyrazole synthesis via Knoevenagel-Michael addition.

Validated Experimental Protocols

Protocol A: Solvent-Free Microwave Synthesis of Pyrano[2,3-c]pyrazoles

This protocol leverages microwave irradiation to ensure uniform thermal distribution, eliminating the need for bulk solvents and drastically reducing reaction times from hours to minutes[1].

Materials:

  • 1H-pyrazole-4-carbaldehyde derivative (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Secondary active methylene compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • Pyrrolidine-acetic acid catalyst (10 mol%)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe quartz vial, combine the 1H-pyrazole-4-carbaldehyde, malononitrile, and the secondary active methylene compound.

  • Catalyst Addition: Add 10 mol% of the pyrrolidine-acetic acid catalyst directly to the solid/liquid mixture. Do not add any solvent.

  • Irradiation: Seal the vial and subject it to microwave irradiation (typically 300 W, 80 °C) for 5–10 minutes.

  • Workup: Upon cooling to room temperature, the reaction mixture will solidify. Triturate the solid mass with cold ethanol (5 mL).

  • Isolation: Filter the precipitate under a vacuum and wash with additional cold ethanol to afford the pure product.

System Validation & Quality Control:

  • Visual Cue: The formation of a dense, crystalline solid upon cooling indicates successful cyclization.

  • Spectroscopic Validation: Confirm the disappearance of the highly deshielded aldehyde proton (

    
     ~9.8 ppm) and the appearance of the pyran ring protons in 
    
    
    
    H-NMR.
  • Purity: A single spot on TLC (Hexane:EtOAc 7:3) and a sharp melting point confirm analytical purity.

Quantitative Data Summary

The synthesized pyrano-pyrazole derivatives exhibit potent antimicrobial properties. Table 1 summarizes the yield and Minimum Inhibitory Concentration (MIC) data against representative pathogenic strains[1].

Table 1: Yield and Antimicrobial Activity of Pyrano-pyrazole Derivatives

Compound IDR-Group ModificationYield (%)MIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)
59c 4-Chlorophenyl9212.525.0
59e 4-Methoxyphenyl8925.050.0
59h 2,4-Dichlorophenyl946.2512.5
59m Thiophen-2-yl8812.512.5
Standard AmpicillinN/A12.525.0
Protocol B: Synthesis of Fluorescent Boron(III) Complexes

By utilizing 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, researchers can synthesize novel fluorescent iminoboronates (BODIPY analogues) via a one-pot, three-component reaction[3]. The causality here relies on the initial formation of a Schiff base, followed by immediate coordination with the boronic acid, driven by the thermodynamic stability of the resulting tetracoordinated boron center.

Materials:

  • 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • 2-Aminobenzenecarboxylic acid (1.0 mmol)

  • Phenylboronic acid (1.0 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Condensation: Dissolve the pyrazole-4-carbaldehyde and 2-aminobenzenecarboxylic acid in anhydrous toluene.

  • Complexation: Add phenylboronic acid to the stirring mixture.

  • Reflux: Equip the flask with a Dean-Stark trap to remove the water generated during imine formation and boron complexation. Reflux for 4–6 hours.

  • Isolation: Concentrate the solvent under reduced pressure. Recrystallize the crude residue from an ethanol/dichloromethane mixture.

System Validation & Quality Control:

  • Spectroscopic Validation: The

    
    H-NMR must show a distinct imine proton singlet (CHN) at approximately 
    
    
    
    9.65 ppm[3]. Furthermore,
    
    
    B-NMR should display a characteristic shift indicating a tetracoordinated boron species.
  • Photophysical Validation: The isolated solid should exhibit strong fluorescence under UV illumination (365 nm), confirming the rigidification of the molecular backbone via boron complexation.

Protocol C: Synthesis of Pyrazolo Furan-2(5H)-ones (Antiviral Scaffolds)

This protocol utilizes a Doebner-type modification. The reaction between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and aromatic amines in boiling acetic acid selectively yields pyrazolo furan-2(5H)-ones, which have shown promising in vitro activity as coronavirus inhibitors[4].

Materials:

  • 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Pyruvic acid (1.0 mmol)

  • Aromatic amine (e.g., aniline derivatives) (1.0 mmol)

  • Glacial Acetic Acid (10 mL)

Step-by-Step Procedure:

  • Assembly: In a 50 mL round-bottom flask, combine the pyrazole-4-carbaldehyde, pyruvic acid, and the aromatic amine.

  • Solvent/Catalyst: Add 10 mL of glacial acetic acid. The acetic acid acts simultaneously as the solvent and the acidic promoter for the sequential imine formation and lactonization.

  • Reflux: Heat the mixture to reflux for 3–5 hours. Monitor the reaction progress via TLC.

  • Precipitation: Pour the hot mixture over crushed ice (50 g) with vigorous stirring.

  • Isolation: Filter the resulting precipitate, wash thoroughly with water to remove residual acetic acid, and recrystallize from ethanol.

System Validation & Quality Control:

  • Yield Expectation: This unconventional cyclization typically yields the target furan-2(5H)-ones in 68–83% yields[4].

  • Spectroscopic Validation: IR spectroscopy should reveal a strong, characteristic lactone carbonyl stretch (

    
    ) around 1740–1760 cm
    
    
    
    .

References

1.[1] Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: nih.gov URL: [Link]

2.[3] Title: Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde Source: mdpi.com URL: [Link]

3.[2] Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: researchgate.net URL: [Link]

4.[4] Title: One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors Source: nih.gov URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of Pyrazoles

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that the Vilsmeier-Haack (VH) reaction is a cornerstone for synthesizing pyrazole-4-carbaldehydes—criti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that the Vilsmeier-Haack (VH) reaction is a cornerstone for synthesizing pyrazole-4-carbaldehydes—critical precursors for bioactive heterocycles. However, achieving high yields requires precise control over reagent stoichiometry, thermal kinetics, and hydrolysis conditions.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you drive your formylation yields from moderate to excellent.

Mechanistic Workflow & Reaction Logic

To troubleshoot effectively, we must first understand the causality of the reaction. The VH formylation relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Pyrazoles, being electron-rich, undergo electrophilic aromatic substitution primarily at the C4 position[1]. The reaction halts at a stable iminium intermediate, which must be carefully hydrolyzed during the aqueous work-up to yield the final aldehyde[1].

VH_Mechanism A 1. DMF + POCl3 (0-5 °C) B 2. Vilsmeier-Haack Reagent (Chloroiminium Ion) A->B Activation C 3. Pyrazole Substrate (Anhydrous Addition) B->C D 4. Electrophilic Attack (C4 Position) C->D Heating (70-120 °C) E 5. Iminium Intermediate D->E F 6. Aqueous Quench (Ice-water, pH 7-8) E->F Hydrolysis G 7. Pyrazole-4-carbaldehyde (Target Product) F->G

Mechanistic workflow of Vilsmeier-Haack pyrazole formylation.

Self-Validating Experimental Protocol

This optimized protocol incorporates built-in validation checkpoints to ensure the integrity of your reaction at every stage.

Phase 1: Vilsmeier Reagent Generation

  • Preparation: Flame-dry a 2-neck round-bottom flask under inert gas (N₂ or Ar).

    • Validation Checkpoint: The complete absence of condensation on the glass ensures anhydrous conditions. Moisture prematurely hydrolyzes the chloroiminium ion, killing the reaction before it begins[2].

  • Activation: Add anhydrous DMF (5.0 to 10.0 equivalents) and cool to 0–5 °C in an ice bath.

  • Addition: Add POCl₃ (2.0 to 10.0 equivalents, depending on substrate reactivity) dropwise over 30 minutes.

    • Validation Checkpoint: The solution should turn pale yellow/orange. A sudden spike in temperature (>10 °C) indicates too rapid an addition, which thermally degrades the reagent[2].

Phase 2: Substrate Addition & Electrophilic Attack 4. Dissolution: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF. 5. Coupling: Add the substrate solution dropwise to the Vilsmeier reagent at 0–5 °C. 6. Thermal Drive: Gradually warm the reaction mixture to room temperature, then heat to 70–120 °C for 2–7 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc). The complete disappearance of the starting material spot confirms the successful formation of the iminium intermediate[2].

Phase 3: Hydrolysis and Isolation 7. Quenching: Cool the reaction mixture to room temperature and pour it slowly over vigorously stirred crushed ice.

  • Validation Checkpoint: The quench is highly exothermic. Ice ensures the temperature remains low, preventing thermal degradation of the newly formed aldehyde.

  • Neutralization: Neutralize the acidic aqueous mixture by slowly adding saturated aqueous NaHCO₃ until the pH is strictly 7.0–8.0[2].

    • Validation Checkpoint: Verify with pH paper. A pH < 7 leaves the product partially protonated and water-soluble; pH > 8 can cause base-catalyzed side reactions or product decomposition.

  • Extraction: Extract with dichloromethane (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Yield Optimization Data

The stoichiometry of the VH reagent is the most critical variable for pyrazole formylation. Below is a summary of field data demonstrating how manipulating equivalents and temperature directly impacts yield.

SubstrateReagent Ratio (Substrate:DMF:POCl₃)Temp (°C)Time (h)Yield (%)Mechanistic CausalityRef
1-methyl-3-propyl-5-chloro-1H-pyrazole1 : 2 : 2120232Insufficient chloroiminium ion formation limits electrophilic attack.[3]
1-methyl-3-propyl-5-chloro-1H-pyrazole1 : 5 : 2120255Excess DMF stabilizes the intermediate, pushing equilibrium forward.[3]
Hydrazone precursor (One-pot cyclization)1 : Excess : 280660Standard conditions fail to overcome steric/electronic deactivation.[1]
Hydrazone precursor (One-pot cyclization)1 : Excess : 1080690Massive POCl₃ excess drives complete cyclization and formylation.[1]

Troubleshooting & FAQs

Q1: My reaction stalls at 50-60% yield, and I recover unreacted starting material. How can I drive it to completion? A1: The root cause is likely an insufficient concentration of the active chloroiminium ion. For deactivated or sterically hindered pyrazoles, a standard 1:1.2 ratio of POCl₃ is inadequate. Solution: Increase the POCl₃ to 5–10 equivalents. Research has shown that increasing POCl₃ from 2 equivalents to 10 equivalents can improve yields from 60% to 90%[1]. The excess POCl₃ compensates for any ambient moisture and aggressively drives the equilibrium of the iminium formation.

Q2: During the aqueous work-up, I get a stubborn emulsion and my isolated yield is terrible. What went wrong? A2: Emulsions and poor recovery during extraction are classic signs of incomplete hydrolysis or improper pH adjustment. The iminium intermediate is highly water-soluble. Solution: Ensure you are stirring the quenched mixture vigorously for at least 30-60 minutes to allow complete hydrolysis of the iminium salt to the aldehyde. Furthermore, you must neutralize the aqueous layer to exactly pH 7-8 using saturated NaHCO₃[2]. If the solution remains acidic, the pyrazole nitrogen remains protonated, dragging your product into the aqueous phase.

Q3: Why am I isolating 5-chloro-pyrazole-4-carbaldehyde derivatives instead of my expected pure formylated product? A3: This occurs when your starting material is a pyrazolone or possesses a hydroxyl group. POCl₃ is a potent chlorinating agent. Under VH conditions, it will first convert the hydroxyl/carbonyl oxygen into a chloride leaving group, resulting in a 5-chloro-pyrazole, before formylating the C4 position[3]. Solution: If the 5-chloro derivative is not your target, you must protect the hydroxyl group prior to the VH reaction, or utilize a different formylation strategy (e.g., directed lithiation followed by DMF quench).

Q4: I heated the reaction to 70 °C, but no product formed. Is the temperature too low? A4: Pyrazoles with strong electron-withdrawing groups (EWGs) on the aryl ring drastically reduce the nucleophilicity of the C4 position. Solution: You must increase the thermal kinetic energy. For highly deactivated pyrazoles, temperatures up to 120 °C are required[3]. If heating to 120 °C in DMF causes solvent degradation, consider conducting the reaction in a sealed pressure tube or utilizing microwave-assisted synthesis to force the electrophilic attack.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Advances (RSC Publishing) URL:[Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkivoc URL:[Link]

Sources

Optimization

Technical Support: Stability &amp; Storage of Pyrazole-4-Carbaldehyde

Document ID: TS-PYRZ-OX-001 Last Updated: March 1, 2026 Department: Chemical Stability & Application Science Executive Summary The Issue: Pyrazole-4-carbaldehyde (and its derivatives) is highly susceptible to autoxidatio...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-PYRZ-OX-001 Last Updated: March 1, 2026 Department: Chemical Stability & Application Science

Executive Summary

The Issue: Pyrazole-4-carbaldehyde (and its derivatives) is highly susceptible to autoxidation —a radical-chain reaction where atmospheric oxygen converts the aldehyde moiety (


) into a carboxylic acid (

). This degradation is accelerated by light, heat, and trace metal impurities.

The Consequence: Using oxidized starting material disrupts stoichiometry in downstream applications (e.g., Reductive Amination, Suzuki Coupling), leading to failed reactions, low yields, and difficult purification of the final API (Active Pharmaceutical Ingredient).

The Solution: This guide provides a root-cause analysis of the oxidation mechanism, a "Gold Standard" storage protocol, and a validated recovery method using bisulfite adduct purification.

Root Cause Analysis: The Autoxidation Mechanism

To prevent degradation, one must understand the enemy. Aldehydes do not just "absorb" oxygen; they undergo a specific radical chain reaction.

The Radical Cascade

The hydrogen atom on the carbonyl group is relatively weak (Bond Dissociation Energy ~88 kcal/mol).

  • Initiation: A radical initiator (light, heat, or trace metal) abstracts the aldehydic hydrogen, creating an acyl radical.

  • Propagation: The acyl radical reacts with

    
     to form a peroxy radical, which then abstracts hydrogen from another aldehyde molecule. This creates a peracid and a new acyl radical, propagating the chain.
    
  • Termination: The peracid reacts with another equivalent of aldehyde to form two molecules of carboxylic acid.

Mechanism Visualization

OxidationMechanism Aldehyde Pyrazole-4-CHO (Starting Material) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv / Heat) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 Peroxy->Radical Chain Transfer Peracid Peracid Intermediate (R-C(O)OOH) Peroxy->Peracid + Aldehyde (Propagation) Acid Pyrazole-4-COOH (Degradation Product) Peracid->Acid Baeyer-Villiger type rearrangement

Figure 1: The autoxidation cascade of aldehydes.[1] Note that one radical initiation event can degrade hundreds of aldehyde molecules via the propagation loop.

Proactive Protocol: The "Gold Standard" Storage System

Do not rely on the manufacturer's original packaging once opened. Implement this system immediately upon receipt.

Storage Specifications Table
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Arrhenius equation dictates that lower T exponentially slows radical propagation rates [1].
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (

) is acceptable but less effective if the seal is imperfect.
Container Amber Glass Blocks UV/Vis light, which acts as a photon-initiator for radical formation.
Seal Parafilm + Desiccant Prevents moisture ingress. Water can induce hydrate formation or facilitate tautomerization in N-unsubstituted pyrazoles [2].[2]
Best Practice Workflow
  • Purge: Before closing the vial, gently flow Argon gas into the headspace for 10-15 seconds.

  • Seal: Cap tightly and wrap the cap-neck junction with Parafilm.

  • Secondary Containment: Place the vial inside a secondary jar containing Drierite (calcium sulfate) or silica gel.

  • Store: Place in a non-cycling freezer (-20°C).

Reactive Protocol: Recovery of Oxidized Material

If your pyrazole-4-carbaldehyde has turned into a white, crusty solid or shows carboxylic acid peaks in NMR (typically 10-13 ppm broad singlet), do not discard it. Use the Bisulfite Adduct Purification method.[3][4] This relies on the fact that aldehydes form water-soluble adducts with sodium bisulfite, while carboxylic acids and other organic impurities do not [3].

The Bisulfite Purification Workflow

BisulfitePurification Start Impure Solid (Aldehyde + Acid) Dissolve 1. Dissolve in EtOAc/EtOH Start->Dissolve React 2. Add Sat. NaHSO3 (aq) Shake Vigorously Dissolve->React Separate 3. Separate Layers React->Separate OrgLayer Organic Layer (Contains Impurities/Acid) Separate->OrgLayer Discard AqLayer Aqueous Layer (Contains Bisulfite Adduct) Separate->AqLayer Keep Regen 4. Basify (pH 10-12) with Na2CO3 or NaOH AqLayer->Regen Extract 5. Extract with EtOAc Dry & Concentrate Regen->Extract Final Pure Pyrazole-4-CHO Extract->Final

Figure 2: Purification logic. The aldehyde is temporarily "hidden" in the aqueous phase as a salt, leaving impurities behind.

Step-by-Step Recovery Protocol
  • Dissolution: Dissolve the crude material in a minimal amount of Ethyl Acetate (EtOAc). If solubility is poor, add small amounts of Ethanol.

  • Adduct Formation: Add an excess of saturated aqueous Sodium Bisulfite (

    
    ) . Shake vigorously in a separatory funnel for 5-10 minutes.
    
    • Note: The aldehyde converts to the

      
      -hydroxy sulfonate salt, which migrates to the water layer.
      
  • Separation: Drain the aqueous layer (bottom) into a clean flask. The organic layer (top) contains the carboxylic acid impurity—discard it .

  • Washing: Wash the aqueous layer once with fresh EtOAc to remove trace non-polar impurities.

  • Regeneration:

    • Cool the aqueous solution in an ice bath.

    • Slowly add 10% Sodium Carbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) until the pH reaches ~10-12.
    • Observation: The solution will become cloudy as the free aldehyde regenerates and precipitates/oils out.

  • Isolation: Extract the aqueous mixture 3x with EtOAc. Combine organic layers, dry over

    
    , filter, and concentrate in vacuo.
    

Frequently Asked Questions (FAQs)

Q1: My sample has turned from white to yellow. Is it still usable?

  • A: Yellowing often indicates the formation of conjugated impurities or trace polymerization, not necessarily full conversion to acid.

  • Action: Run a proton NMR (

    
    -NMR). Check the aldehyde proton signal (~9.8 - 10.0 ppm). If the integral is >95% relative to the aromatic ring protons, it is likely usable for robust reactions. If <90%, perform the Bisulfite Purification (Section 4).
    

Q2: Can I store this in a desiccator at room temperature?

  • A: Only for short periods (<48 hours). While a desiccator handles moisture, it does not remove Oxygen. Room temperature allows the radical autoxidation mechanism to proceed at a standard rate. Cold storage (-20°C) is non-negotiable for long-term stability [1].

Q3: Does the N-H proton on the pyrazole ring affect stability?

  • A: Yes. N-unsubstituted pyrazoles (

    
    ) can undergo tautomerism.[2] Moisture can bridge the proton transfer, leading to different tautomeric forms which may have different oxidation susceptibilities [2].[2] Always store N-unsubstituted derivatives with a desiccant.
    

Q4: I see a solid chunk in the bottle. Can I just scrape off the top layer?

  • A: No. Autoxidation is often autocatalytic and permeates the crystal lattice. The "chunk" formation implies moisture absorption or polymerization. You must dissolve and purify the entire batch.

References

  • ChemicalBook. (2025).[5] 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet & Storage. Retrieved from

  • BenchChem. (2025).[2][6] Technical Support Center: Stability and Storage of Pyrazole Compounds. Retrieved from

  • Furigay, M. H., et al. (2018).[3][4] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from

  • Sigma-Aldrich. (2025).[5][7] 1H-Pyrazole-4-carboxaldehyde Product Properties. Retrieved from

Sources

Troubleshooting

purification methods for 1H-pyrazole-4-carbaldehyde from reaction mixtures

Welcome to the technical support center for the purification of 1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. My aim is to equip you with the necessary knowledge to not only execute purification protocols but also to understand the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of 1H-pyrazole-4-carbaldehyde synthesized via the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack formylation of pyrazole is a robust method, but it can generate a characteristic set of impurities. Understanding these is the first step to effective purification. Common impurities include:

  • Unreacted Pyrazole: Incomplete reactions will leave residual starting material.

  • Vilsmeier Reagent and its decomposition products: The electrophilic chloromethyliminium salt, if not properly quenched, can persist or decompose.

  • Di-formylated Pyrazole: Although formylation at the 4-position is generally preferred, over-reaction can lead to the formation of pyrazole-3,4-dicarbaldehyde or other di-formylated species.

  • Tarry Residues: The Vilsmeier-Haack reaction is sensitive to moisture. The presence of water can lead to the decomposition of the reagent and the formation of dark, tarry, and often intractable byproducts.[1]

  • Residual Solvents: Dimethylformamide (DMF) is a common solvent for this reaction and can be challenging to remove completely.

Q2: My TLC plate shows multiple spots after the Vilsmeier-Haack reaction. What do they likely represent?

A2: A TLC plate with multiple spots is a common scenario. Here's a general guide to interpreting it:

  • Baseline Spot: This could be highly polar impurities, salts, or the quenched Vilsmeier reagent.

  • Spot with Rf similar to Pyrazole: This is likely your unreacted starting material.

  • Main Product Spot: 1H-pyrazole-4-carbaldehyde is a relatively polar molecule. Its Rf value will depend on the eluent system but will be lower than that of the less polar pyrazole.

  • Spots close to the Product Spot: These could be isomers or di-formylated products.

  • Streaking: This often indicates the presence of very polar or acidic/basic impurities, or that the sample is too concentrated.

Q3: Is recrystallization a suitable method for purifying 1H-pyrazole-4-carbaldehyde?

A3: Yes, recrystallization can be a very effective method, particularly for removing minor impurities and for obtaining a final product of high crystalline quality. The choice of solvent is critical. Ethanol or a mixture of acetone and water are often good starting points for substituted pyrazole-4-carbaldehydes and can be adapted for the parent compound.[2]

Q4: When should I opt for column chromatography over recrystallization?

A4: Column chromatography is generally the preferred method when your crude product contains a complex mixture of impurities with polarities similar to your desired compound. It is particularly useful for:

  • Separating the product from unreacted starting material and di-formylated byproducts.

  • Removing colored or tarry impurities.

  • Purifying non-crystalline, oily, or waxy products.

Recrystallization is more suitable when you have a relatively pure solid product (>90%) and want to achieve very high purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 1H-pyrazole-4-carbaldehyde and provides actionable solutions.

Problem 1: Low yield of isolated product after work-up.
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction Monitor the reaction closely by TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.The Vilsmeier-Haack reaction kinetics can vary based on substrate reactivity and reaction conditions.
Product Loss During Work-up Ensure the pH of the aqueous phase is carefully neutralized (pH 7-8) with a mild base like sodium bicarbonate or sodium carbonate.[3] Over-acidification or basification can lead to product degradation or solubility in the aqueous layer.1H-pyrazole-4-carbaldehyde has both acidic (N-H) and basic (pyrazole nitrogen) properties, making its solubility pH-dependent.
Precipitation of Product as a Salt If a precipitate forms during the acidic work-up, it might be the hydrochloride salt of your product. Neutralize the mixture to recover the free base.The pyrazole nitrogen can be protonated by strong acids, forming a water-soluble salt.
Problem 2: Difficulty in removing colored/tarry impurities.
Potential Cause Troubleshooting Action Scientific Rationale
Moisture in Reaction Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous. The Vilsmeier reagent is highly reactive towards water.[4]Moisture leads to the decomposition of the Vilsmeier reagent and the formation of complex, often colored, byproducts.
Ineffective Work-up After quenching the reaction on ice, allow the mixture to stir for an extended period (e.g., overnight) to ensure complete hydrolysis of the iminium salt intermediate and other reactive species.[4]The hydrolysis of the intermediate iminium salt to the final aldehyde is not instantaneous. Incomplete hydrolysis can lead to impurities.
Inadequate Purification Method Use column chromatography with a silica gel stationary phase. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can effectively separate the desired product from colored impurities.Tarry materials are often highly polar and will adhere strongly to the silica gel, allowing the less polar product to elute first.
Problem 3: Product appears pure by TLC but has a low melting point or is an oil.
Potential Cause Troubleshooting Action Scientific Rationale
Residual Solvent Dry the product under high vacuum for an extended period. If the product is an oil, co-evaporation with a low-boiling solvent like dichloromethane can help remove higher-boiling solvents like DMF.Solvents can become trapped in the crystal lattice or remain in an amorphous solid, depressing the melting point.
Amorphous Solid Attempt recrystallization from a suitable solvent system to induce crystallinity.A well-defined crystal lattice is often necessary for a sharp melting point.
Presence of Isomeric Impurities If co-eluting impurities are suspected, try a different solvent system for column chromatography or consider preparative HPLC for higher resolution.Isomers can have very similar polarities, making them difficult to separate by standard column chromatography.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is recommended for crude products obtained from the Vilsmeier-Haack reaction that contain multiple impurities.

1. Preparation of the Crude Sample:

  • After the aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
  • Filter and concentrate the solution under reduced pressure to obtain the crude product.
  • For optimal separation, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane), add silica gel (typically 1-2 times the weight of the crude product), and then remove the solvent under reduced pressure until a free-flowing powder is obtained.

2. Column Preparation:

  • Choose an appropriately sized column (a general rule of thumb is a silica gel weight of 50-100 times the weight of the crude product).
  • Pack the column with silica gel (70-230 mesh) as a slurry in the initial, least polar eluent.[5]

3. Elution:

  • Carefully load the silica-adsorbed crude product onto the top of the column.
  • Begin elution with a low-polarity solvent system, such as 5-10% ethyl acetate in hexanes.
  • Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to elute the product. The optimal solvent system should be determined beforehand by TLC analysis.
  • Collect fractions and monitor them by TLC.

4. Isolation:

  • Combine the pure fractions, as determined by TLC.
  • Remove the solvent under reduced pressure to yield the purified 1H-pyrazole-4-carbaldehyde.
Protocol 2: Purification by Recrystallization

This protocol is suitable for crude products that are already in a solid form and of relatively high purity (>90%).

1. Solvent Selection:

  • The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
  • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone/water mixtures) to find a suitable system.

2. Recrystallization Procedure:

  • Dissolve the crude solid in a minimal amount of the chosen solvent at its boiling point.
  • If colored impurities are present that are not removed by this step, you may consider adding a small amount of activated charcoal and hot filtering the solution (use caution with flammable solvents).
  • Allow the solution to cool slowly to room temperature.
  • Further cool the solution in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Purification Method Typical Eluent/Solvent Purity Assessment Expected Recovery
Flash Column Chromatography Ethyl Acetate/Hexane GradientTLC, ¹H NMR, LC-MS60-85%
Recrystallization Ethanol or Acetone/WaterMelting Point, ¹H NMR70-95% (from relatively pure solid)

Visualizations

Workflow for Choosing a Purification Method

Purification_Workflow Decision Tree for Purification of 1H-Pyrazole-4-Carbaldehyde start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid tlc_analysis Perform TLC Analysis is_solid->tlc_analysis Yes oily_product Product is an oil or has many impurities is_solid->oily_product No is_pure Is the product >90% pure by TLC? tlc_analysis->is_pure recrystallize Recrystallization is_pure->recrystallize Yes column Column Chromatography is_pure->column No final_product Pure 1H-Pyrazole-4-Carbaldehyde recrystallize->final_product column->final_product oily_product->column

Caption: A decision tree to guide the selection of the appropriate purification method.

Troubleshooting Logic for Impure Product

Troubleshooting_Logic Troubleshooting Impure 1H-Pyrazole-4-Carbaldehyde start Impure Product after Initial Purification identify_impurity Identify Impurity by NMR/MS start->identify_impurity unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm Unreacted SM side_product Side-Product (e.g., di-formylated) identify_impurity->side_product Side-Product residual_solvent Residual Solvent identify_impurity->residual_solvent Solvent optimize_column Optimize Column Chromatography (e.g., different solvent system) unreacted_sm->optimize_column side_product->optimize_column re_recrystallize Re-recrystallize from a different solvent side_product->re_recrystallize high_vacuum Dry under High Vacuum / Co-evaporate residual_solvent->high_vacuum pure_product Pure Product optimize_column->pure_product re_recrystallize->pure_product high_vacuum->pure_product

Caption: A logical workflow for troubleshooting an impure product after the initial purification attempt.

References

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), m1782. [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry, 39(4). [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 2(7), 1629-1641. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Cryst., E68, o1088. [Link]

  • Kaunas University of Technology. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302. [Link]

  • ResearchGate. (2025). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). [Link]

  • RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN J. Chem., 4(2), 339-344. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Supporting Information. (n.d.). [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Cryst., E66, o3170. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein J. Org. Chem., 13, 1-7. [Link]

  • Molecules. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14644-14654. [Link]

  • Knowledge UChicago. (n.d.). Supporting Information. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Optimization

minimizing side reactions in aldehyde protection of pyrazole derivatives

Technical Support Center: Pyrazole Chemistry Introduction: The Challenge of Chemoselectivity in Pyrazole Aldehyde Protection Welcome to the technical support center for advanced pyrazole chemistry. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Chemistry

Introduction: The Challenge of Chemoselectivity in Pyrazole Aldehyde Protection

Welcome to the technical support center for advanced pyrazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing pyrazole scaffolds. Pyrazole derivatives are cornerstones in pharmaceuticals and agrochemicals, making their synthetic manipulation a critical area of research.[1][2]

Protecting an aldehyde group on a pyrazole ring appears straightforward; however, the inherent electronic nature of the pyrazole heterocycle often introduces significant challenges and side reactions. The acidic N-H proton and the nucleophilic nitrogen atoms can compete with the desired aldehyde protection, leading to mixtures of products, reduced yields, and complex purification procedures.[3][4]

This document serves as a troubleshooting resource, structured in a practical question-and-answer format to directly address the common issues encountered in the laboratory. We will delve into the mechanistic origins of these side reactions and provide field-proven protocols and strategies to ensure the chemoselective protection of your pyrazole aldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the aldehyde group on a pyrazole derivative?

A: The aldehyde functional group is highly reactive and susceptible to oxidation, reduction, and nucleophilic attack. In a multi-step synthesis, it is often necessary to protect the aldehyde to prevent it from reacting with reagents intended for other parts of the molecule. For instance, if you plan to perform a reaction that requires a strong base or a nucleophile, such as a Grignard reaction or lithiation at another position, the unprotected aldehyde would interfere, leading to undesired side products.[5] Acetal formation is a common and effective strategy to mask the aldehyde's reactivity.[6][7]

Q2: What are the most common side reactions observed during the acetal protection of pyrazole aldehydes?

A: The most prevalent and challenging side reaction is the N-alkylation of the pyrazole ring . The acidic conditions typically used for acetal formation can activate the diol or alcohol, which can then alkylate the nucleophilic nitrogen of the pyrazole. Other potential issues include incomplete reaction, low yields due to unfavorable equilibrium, and, under harsh conditions, potential degradation of the pyrazole ring itself.[8]

Q3: Can I use the same protection strategies for pyrazole aldehydes as I would for simple aromatic aldehydes?

A: Not always. While the fundamental chemistry of acetal formation is the same, the presence of the pyrazole ring's N-H proton and its nucleophilic nature requires special consideration. Direct application of standard protocols for benzaldehyde, for example, may lead to significant N-alkylation.[3][9] The key is to control the reaction conditions to favor the kinetic protection of the aldehyde over the thermodynamic N-alkylation or to use an orthogonal protecting group strategy.

Troubleshooting Guide: Common Problems and Solutions

Problem 1: Unwanted N-Alkylation During Acetal Formation

Q: I am attempting to protect a pyrazole-4-carbaldehyde with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in refluxing toluene. My LC-MS analysis shows a significant amount of a byproduct corresponding to the mass of an N-alkylated pyrazole. Why is this happening and how can I suppress it?

A: Mechanistic Cause: This is a classic case of competing reaction pathways. The pyrazole nitrogen is nucleophilic and, under acidic conditions, can attack the protonated ethylene glycol or its oxonium ion intermediate. This N-alkylation reaction competes directly with the desired nucleophilic attack of the glycol on the protonated aldehyde. For N-unsubstituted pyrazoles, this side reaction is often a significant issue.[10][11]

Solution Workflow: A Two-Pronged Approach

You can either optimize the acetal formation to favor the desired reaction kinetically or adopt a more robust, two-step orthogonal protection strategy.

Option A: Optimizing Acetal Formation Conditions

The goal is to use the mildest possible conditions that still promote acetal formation while minimizing the activation of the pyrazole nitrogen.

  • Reduce Acidity: Strong acids like p-TsOH can aggressively promote N-alkylation. Switch to a milder, sterically hindered acid catalyst that is less likely to interact with the pyrazole nitrogen.

  • Control Temperature: Lowering the reaction temperature can often reduce the rate of the undesired N-alkylation more than it reduces the rate of acetal formation.

  • Increase Nucleophile Concentration: Using a larger excess of the diol can help push the equilibrium towards the desired acetal product.

Option B: Orthogonal N-Protection Strategy (Recommended)

This is the most reliable method to prevent N-alkylation. By first protecting the pyrazole nitrogen with a group that is stable to the acidic conditions of acetal formation, you completely block the site of the side reaction.

Experimental Protocol: Two-Step Orthogonal Protection

Step 1: N-Protection of the Pyrazole Ring

The tetrahydropyran-2-yl (THP) group is an excellent choice as it can be installed under solvent- and catalyst-free conditions and is stable to the mildly acidic conditions of the subsequent step.[5]

  • Reagents: To your pyrazole aldehyde (1.0 equiv), add 3,4-dihydro-2H-pyran (DHP) (1.2 equiv).

  • Conditions: Stir the mixture at room temperature. The reaction is often quantitative and can be monitored by TLC or LC-MS. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Work-up: Once the reaction is complete, the excess DHP can be removed under reduced pressure. The resulting N-THP protected pyrazole aldehyde is often pure enough to be used directly in the next step without further purification.

Step 2: Acetal Protection of the Aldehyde

With the pyrazole nitrogen now blocked, you can proceed with standard acetal formation.

  • Setup: Dissolve the N-THP protected pyrazole aldehyde (1.0 equiv) in toluene. Add ethylene glycol (2.0-3.0 equiv) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equiv).

  • Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the fully protected pyrazole derivative.

Data Summary: Comparison of N-Protecting Groups

Protecting GroupAbbreviationInstallation ConditionsStabilityDeprotection Conditions
tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., DMAP, TEA)Stable to base, hydrogenolysisStrong acid (TFA, HCl); NaBH₄ in EtOH[12]
TetrahydropyranylTHPDHP, catalyst-free or mild acidStable to base, nucleophiles, organometallicsAqueous acid (e.g., HCl, p-TsOH)
(2-Trimethylsilyl)ethoxymethylSEMSEM-Cl, base (e.g., NaH, DBU)Very robust; stable to acids, basesFluoride sources (TBAF), strong acid[13]

Decision Workflow for Aldehyde Protection Strategy

G start Start: Protect Pyrazole Aldehyde check_NH Is the pyrazole N-unsubstituted? start->check_NH n_protection Protect Pyrazole Nitrogen First (e.g., THP, SEM) check_NH->n_protection Yes direct_protection Attempt Direct Acetal Protection with Mild Conditions (e.g., PPTS, lower temp) check_NH->direct_protection No (N-substituted) acetal_formation Proceed with Acetal Protection (e.g., Ethylene Glycol, PPTS) n_protection->acetal_formation end_success Target Molecule Achieved acetal_formation->end_success check_side_reaction Observe N-alkylation side product? direct_protection->check_side_reaction check_side_reaction->n_protection Yes, significant check_side_reaction->end_success No

Caption: Workflow for selecting an appropriate pyrazole aldehyde protection strategy.

Problem 2: Low Yield and Incomplete Acetal Formation

Q: My reaction to form a pyrazole acetal is stalling, and I'm recovering a lot of my starting material even after prolonged heating. How can I drive the reaction to completion?

A: Mechanistic Cause: Acetal formation is a reversible, equilibrium-driven process.[6][7] The reaction produces one equivalent of water for every equivalent of aldehyde protected. According to Le Châtelier's principle, the presence of this water in the reaction mixture will push the equilibrium back towards the starting materials (the aldehyde and the alcohol), preventing the reaction from going to completion.

Solution: Shifting the Equilibrium

To achieve high yields, you must actively remove water from the reaction as it is formed.

  • Azeotropic Removal (Most Effective): Using a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene, or cyclohexane) is the most common and effective method. The water is physically removed from the reaction flask, driving the equilibrium forward.

  • Chemical Dehydrating Agents: Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) directly to the reaction mixture can also be effective. Molecular sieves are particularly useful for smaller-scale reactions where a Dean-Stark setup is impractical.

  • Use of an Orthoester: Reagents like triethyl orthoformate can be added as both a solvent and a water scavenger. It reacts with the water produced to form ethanol and ethyl formate, effectively removing water from the equilibrium.

Illustrating the Acetal Formation Equilibrium

G Pz_CHO Pyrazole-CHO Pz_Acetal Pyrazole-Acetal Pz_CHO->Pz_Acetal k_fwd (Acid Catalyst) Diol 2 R'OH Water H₂O Water->Diol k_rev note To increase yield: - Remove H₂O (Dean-Stark) - Add excess R'OH Water->note

Caption: Equilibrium dynamics of pyrazole aldehyde acetalization.

References

  • Krasavin, M., & Konstantinov, I. O. (2008). Minimizing Side Reactions in Classical Pyrazole Synthesis from β - Oxonitriles: The Use of Acetylhydrazine. Letters in Organic Chemistry, 5(7), 594-598.
  • Ingenta Connect. (n.d.). Minimizing Side Reactions in Classical Pyrazole Synthesis from - Oxonitriles: The Use of Acetylhydrazine.
  • Benchchem. (n.d.). Identifying side products in reactions with 3-Chloro-3H-pyrazole.
  • ResearchGate. (n.d.). Minimizing Side Reactions in Classical Pyrazole Synthesis from β - Oxonitriles: The Use of Acetylhydrazine.
  • ResearchGate. (2024).
  • SUST Repository. (n.d.). Introduction to Pyrazole Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • PMC. (2024).
  • MDPI. (2022).
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • PMC. (2007).
  • Semantic Scholar. (2022).
  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Master Organic Chemistry. (2010).
  • Chemistry Steps. (n.d.).
  • PMC. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
  • Arkat USA. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
  • ACS Publications. (2022).
  • PMC. (2023).
  • MDPI. (2021).

Sources

Troubleshooting

Mechanistic Insight: The Causality of Salt Formation and Solvent Selection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with the purification of 1H-pyrazole-4-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with the purification of 1H-pyrazole-4-carbaldehyde hydrochloride (HCl).

This guide bypasses generic advice to focus on the mechanistic causality behind solvent selection, phase behaviors, and the unique reactivity of pyrazole-carbaldehydes.

Synthesizing and purifying 1H-pyrazole-4-carbaldehyde presents a unique challenge: the molecule contains both a weakly basic, nucleophilic pyrazole ring and a highly electrophilic aldehyde group. At elevated temperatures, the free base is notoriously prone to self-condensation and the formation of dark, tarry polymeric impurities[1].

Why the HCl Salt? Converting the free base to a hydrochloride salt protonates the pyrazole nitrogen, effectively deactivating its nucleophilicity and halting polymerization. Furthermore, the HCl salt is highly crystalline and insoluble in non-polar ethereal solvents, allowing for simultaneous deprotection and purification by titrating the crude intermediate in anhydrous diethyl ether with an HCl solution[1].

The Acetal Trap (Solvent Causality) When recrystallizing the HCl salt, the choice of primary solvent is critical. While alcohols are excellent solvents for disrupting the crystal lattice of polar salts[2], heating an aldehyde in a primary alcohol (like methanol or ethanol) in the presence of an acid (HCl) will rapidly catalyze the formation of an acetal impurity.

  • The Solution: We utilize Isopropanol (IPA) . Its secondary alcohol structure provides steric hindrance, drastically reducing the kinetics of acetal formation while maintaining a high enough dielectric constant to dissolve the salt[3]. We pair this with an aprotic anti-solvent (Diethyl Ether or Ethyl Acetate) to force nucleation[4].

Solvent Selection Matrix

To design a self-validating recrystallization system, you must balance solubility, boiling point, and chemical inertness. The table below summarizes the quantitative and qualitative data for optimizing your solvent system.

SolventRoleDielectric Constant (ε)Boiling Point (°C)Suitability & Mechanistic Remarks
Isopropanol (IPA) Primary19.982.6Optimal. High solubility for HCl salts; steric bulk prevents acid-catalyzed acetal formation[3].
Ethanol (EtOH) Primary24.578.4Use with caution. Excellent solubility, but prolonged heating >60°C risks diethyl acetal formation.
Diethyl Ether Anti-Solvent4.334.6Optimal. Rapidly decreases mixture polarity to force precipitation of the polar HCl salt[1].
Ethyl Acetate Anti-Solvent6.077.1Scalable Alternative. Safer than ether for large-scale workflows; provides excellent cooling crystallization yields[3].

Recrystallization Workflow

The following diagram maps the logical progression of the anti-solvent recrystallization process, highlighting critical control points.

G start Crude 1H-Pyrazole-4-Carbaldehyde HCl dissolve Dissolve in Isopropanol (Primary) Minimize heating time (< 60°C) start->dissolve filter Hot Filtration (Removes polymeric tar) dissolve->filter antisolvent Add Diethyl Ether (Anti-Solvent) Dropwise until cloud point filter->antisolvent cool Controlled Cooling (25°C -> 4°C) antisolvent->cool crystallize Nucleation & Crystal Growth cool->crystallize isolate Vacuum Filtration & Wash (Cold Diethyl Ether) crystallize->isolate pure High Purity Product (>99%) isolate->pure

Caption: Workflow for the anti-solvent recrystallization of 1H-pyrazole-4-carbaldehyde HCl.

Self-Validating Protocol: Anti-Solvent Recrystallization

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the experiment before committing the entire batch.

Reagents & Equipment:

  • Crude 1H-pyrazole-4-carbaldehyde HCl

  • Anhydrous Isopropanol (IPA)

  • Anhydrous Diethyl Ether (or Ethyl Acetate for scale-up)

  • Jacketed reaction vessel or temperature-controlled hot plate

Procedure:

  • Dissolution: Suspend the crude HCl salt in a minimal volume of IPA (approx. 3-5 mL per gram of crude). Warm the suspension gently to 55–60°C with stirring. Do not exceed 60°C to prevent thermal degradation of the aldehyde.

  • Hot Filtration: Once the monomeric salt has dissolved, rapidly filter the hot solution through a pre-warmed fritted funnel to remove any insoluble, dark polymeric tar[1].

  • Anti-Solvent Titration: Return the clear filtrate to the heat source (maintained at 50°C). Begin adding Diethyl Ether dropwise. Stop adding the anti-solvent the exact moment the solution becomes slightly turbid (the "cloud point")[4].

  • Validation Check (Self-Validation): Add exactly 2-3 drops of hot IPA to clear the turbidity. Take a 0.5 mL aliquot of this hot, clear solution and plunge it into an ice bath.

    • If crystalline solid forms immediately: Your solvent ratio is perfectly calibrated. Proceed to step 5.

    • If an oil forms: The system is supersaturated. Add 5% more IPA to the main flask before cooling.

  • Controlled Cooling: Remove the main flask from the heat. Allow it to cool ambiently to room temperature over 1 hour to promote the growth of large, pure crystals. Once at room temperature, transfer to a 4°C refrigerator for 2 hours to maximize yield[3].

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold Diethyl Ether to displace any residual mother liquor without dissolving the product. Dry under high vacuum.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is depressed below the temperature of the solution due to impurities, or when the anti-solvent is added too quickly. Fix: Re-heat the mixture until it forms a single clear phase, add a small amount of the primary solvent (IPA) to decrease the saturation level, and cool the system much more slowly. Seeding the solution with a pure crystal of 1H-pyrazole-4-carbaldehyde HCl just above the cloud point will also force solid nucleation instead of oiling out[4].

Q: LCMS/NMR shows a secondary mass/peak corresponding to the addition of the solvent. What happened? A: You are observing acetal formation. The HCl salt acts as an acid catalyst, and if you boiled the compound in a primary alcohol (like Methanol or Ethanol) for too long, the alcohol nucleophilically attacked the aldehyde. Fix: Switch your primary solvent to Isopropanol (which is sterically hindered) and strictly limit heating times to under 15 minutes.

Q: The crude mixture is a sticky, tarry mass that blocks the stirrer. Can I bypass recrystallization? A: This sticky mass is a polymer byproduct typical of pyrazole-carbaldehyde syntheses[1]. You cannot bypass purification, but you can simplify it. Dissolve the crude intermediate in anhydrous ether and titrate with an HCl/Ether solution. The polymer impurities will precipitate first as a tar. Decant the clear solution into a fresh flask, and continue adding HCl to precipitate the pure, crystalline hydrochloride salt[1].

References

1.[1] improved synthesis of 1h-pyrazole- 4-carbaldehyde - Taylor & Francis Online. tandfonline.com. Available at: 2.[3] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem. benchchem.com. Available at: 3.[4] Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. benchchem.com. Available at: 4.[2] What solvent should I use to recrystallize pyrazoline? - ResearchGate. researchgate.net. Available at:

Sources

Reference Data & Comparative Studies

Validation

characteristic IR absorption bands of 1H-pyrazole-4-carbaldehyde HCl

Comparative Spectroscopic Guide: Characteristic IR Absorption Bands of 1H-Pyrazole-4-Carbaldehyde HCl vs. Free Base Alternatives As a Senior Application Scientist, I frequently encounter formulation and synthetic bottlen...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectroscopic Guide: Characteristic IR Absorption Bands of 1H-Pyrazole-4-Carbaldehyde HCl vs. Free Base Alternatives

As a Senior Application Scientist, I frequently encounter formulation and synthetic bottlenecks stemming from improper salt selection. 1H-pyrazole-4-carbaldehyde is a highly versatile building block in the synthesis of pharmaceuticals and agrochemicals. However, its handling, stability, and spectroscopic profile are heavily dependent on its form: the free base versus the hydrochloride (HCl) salt.

This guide objectively compares the characteristic Infrared (IR) absorption bands of 1H-pyrazole-4-carbaldehyde HCl against its free base and N-methylated alternatives, providing researchers with the mechanistic rationale and experimental protocols needed to validate these structures.

Part 1: The Causality of IR Band Shifts (Mechanistic Insights)

IR spectroscopy is not merely a fingerprinting tool; it is a direct readout of molecular electron density and bond strength. Converting 1H-pyrazole-4-carbaldehyde to its HCl salt fundamentally alters the electronic landscape of the molecule, resulting in predictable, causal shifts in its IR spectrum:

  • Pyrazolium Cation Formation (N-H Region): The pyrazole ring is amphoteric. Protonation by HCl occurs at the sp²-hybridized nitrogen (N2), generating a formal positive charge (the pyrazolium cation). In the solid state, this proton participates in strong hydrogen bonding with the chloride counterion. This causes the relatively sharp neutral N-H stretching band (~3100–3200 cm⁻¹) to broaden massively and shift to lower wavenumbers (2500–3200 cm⁻¹), often overlapping with aliphatic C-H stretches[1].

  • Carbonyl Bond Strengthening (C=O Region): In the free base, the electron-rich pyrazole ring donates electron density into the electron-withdrawing carbaldehyde group via resonance, slightly weakening the C=O double bond and placing its absorption around 1663–1675 cm⁻¹. Upon protonation, the pyrazolium ring becomes highly electron-withdrawing. This quenches the resonance donation, increasing the localized double-bond character of the carbonyl and shifting the C=O stretch to a higher frequency (typically 1680–1695 cm⁻¹).

  • Ring Breathing (C=N and C=C Regions): The aromatic C=N and C=C stretches of the pyrazole core, typically found around 1499–1560 cm⁻¹ in neutral derivatives[2][3], shift to higher frequencies (1580–1600 cm⁻¹) due to the altered conjugation and increased rigidity of the cationic ring.

Part 2: Quantitative IR Band Comparison

The following table summarizes the characteristic FT-IR absorption bands for 1H-pyrazole-4-carbaldehyde HCl compared to its common alternatives[1][4].

Functional Group / Vibration1H-Pyrazole-4-carbaldehyde (Free Base)1H-Pyrazole-4-carbaldehyde HCl (Salt Form)1-Methyl-1H-pyrazole-4-carbaldehyde
N-H / N-H⁺ Stretch 3100 – 3200 cm⁻¹ (Sharp/Medium)2500 – 3200 cm⁻¹ (Very Broad/Strong)Absent
Aldehyde C=O Stretch 1663 – 1675 cm⁻¹ (Strong)1680 – 1695 cm⁻¹ (Strong)1670 – 1680 cm⁻¹ (Strong)
Pyrazole C=N / C=C Stretch 1499 – 1560 cm⁻¹ (Medium)1580 – 1600 cm⁻¹ (Medium)1500 – 1550 cm⁻¹ (Medium)
Aldehyde C-H Stretch 2774 – 2826 cm⁻¹ (Weak/Medium)2780 – 2840 cm⁻¹ (Often obscured by N-H⁺)2770 – 2820 cm⁻¹ (Weak/Medium)
Aliphatic C-H Stretch AbsentAbsent~2950 cm⁻¹ (Medium, N-CH₃)

Part 3: Self-Validating Experimental Protocol for FT-IR Analysis

Hygroscopicity is the primary enemy of accurate salt characterization. The HCl salt of 1H-pyrazole-4-carbaldehyde readily absorbs atmospheric moisture, which introduces a massive O-H stretching band (~3400 cm⁻¹) that can completely obscure the critical N-H⁺ pyrazolium band. The following KBr pellet protocol is designed as a self-validating system to prevent moisture artifacts.

Step 1: Matrix Preparation & Desiccation

  • Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 110°C for a minimum of 24 hours prior to use. Store in a vacuum desiccator.

  • Causality: Water trapped in the KBr lattice will yield false-positive O-H bands, making it impossible to differentiate a hydrated free base from a true HCl salt.

Step 2: Sample Grinding (Glovebox Recommended)

  • Weigh 1–2 mg of 1H-pyrazole-4-carbaldehyde HCl and 100 mg of dried KBr.

  • Triturate the mixture in an agate mortar for exactly 60 seconds.

  • Causality: Over-grinding can induce polymorphic transitions or mechanochemical degradation of the aldehyde.

Step 3: Pellet Pressing

  • Transfer the fine powder to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.

Step 4: Spectral Acquisition & Self-Validation Check

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation Check: Evaluate the baseline transmittance at 3800 cm⁻¹. If transmittance is <70%, or if a massive, featureless band appears at 3400 cm⁻¹, the pellet has absorbed moisture or scattered too much light. Discard the pellet, re-dry the KBr, and repeat. Only proceed with interpretation if the baseline is flat and the 2500–3200 cm⁻¹ region shows the distinct, fine-structured broadening characteristic of the pyrazolium cation.

Part 4: Structural & Workflow Visualization

The following diagram maps the analytical decision-tree used to differentiate the HCl salt from the free base based on physical properties and spectral outputs.

FTIR_Workflow Start Compound Selection: 1H-Pyrazole-4-carbaldehyde Prep Sample Preparation (Moisture-Free Environment) Start->Prep Check Physical State & Form? Prep->Check ATR ATR-FTIR Method (ZnSe or Diamond Crystal) Check->ATR Free Base / Liquid KBr KBr Pellet Method (Oven-Dried Matrix) Check->KBr Hygroscopic HCl Salt Scan Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ Res) ATR->Scan KBr->Scan Band1 Broad Band: 2500-3200 cm⁻¹ C=O Shifted > 1680 cm⁻¹ Scan->Band1 Pyrazolium N-H⁺ Band2 Sharp Band: 3100-3200 cm⁻¹ C=O at 1660-1675 cm⁻¹ Scan->Band2 Neutral N-H Salt Validated: HCl Salt Form Band1->Salt FreeBase Validated: Free Base Form Band2->FreeBase

Logical workflow for FT-IR sample preparation and spectral validation of pyrazole derivatives.

Part 5: Performance Comparison in Drug Development

Why do drug development professionals often synthesize the HCl salt of 1H-pyrazole-4-carbaldehyde instead of using the free base?

  • Oxidative Stability: Aldehydes are notoriously prone to auto-oxidation, forming carboxylic acids upon prolonged exposure to air. The protonated pyrazolium ring in the HCl salt is highly electron-withdrawing, which deactivates the molecule toward electrophilic oxygen insertion, significantly extending its shelf life.

  • Aqueous Solubility: The HCl salt exhibits vastly superior aqueous solubility compared to the lipophilic free base. This is critical for biphasic synthetic reactions (e.g., Suzuki couplings in aqueous media) and for generating stock solutions for in vitro biological assays.

  • Handling and Volatility: Low-molecular-weight free base pyrazoles can be semi-volatile or form sticky, low-melting solids that are difficult to weigh accurately. The HCl salt forces the compound into a highly crystalline, free-flowing powder, which is ideal for automated weighing systems in high-throughput screening environments.

References

  • Asian Journal of Chemistry. Synthesis and Antitumor Activity of Some Pyrazole Derivatives (IR characterization of pyrazole-4-carbaldehyde free bases). Available at:[Link]

  • MDPI (Molbank). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Vibrational assignments for pyrazole cores). Available at:[Link]

  • Rasayan Journal of Chemistry. Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Available at:[Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 4-formylpyrazole derivatives

Comparative Mass Spectrometry Guide: Fragmentation Patterns of 4-Formylpyrazole Derivatives As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing novel heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Guide: Fragmentation Patterns of 4-Formylpyrazole Derivatives

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing novel heterocyclic scaffolds. 4-Formylpyrazole derivatives—typically synthesized via the Vilsmeier-Haack reaction[1]—are critical building blocks in the development of antimicrobial, anti-inflammatory, and anticancer agents[2]. Accurate structural elucidation of these compounds relies heavily on mass spectrometry (MS). However, the highly stable pyrazole core combined with a reactive C4-formyl group presents unique fragmentation dynamics.

This guide objectively compares the performance of Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for analyzing 4-formylpyrazoles, providing mechanistic insights into their fragmentation pathways and detailing field-proven, self-validating experimental protocols.

Comparative Performance: EI-MS vs. ESI-MS/MS

Choosing the correct ionization technique is a matter of balancing molecular stability against the need for deep structural fingerprinting. The table below compares the two primary platforms used for pyrazole characterization.

ParameterEI-MS (Electron Ionization)ESI-MS/MS (Electrospray Ionization)
Ionization Hardness Hard (70 eV)Soft (Protonation/Deprotonation)
Molecular Ion Abundance Low to Moderate (often transient)High (Stable ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

or

)
Primary Fragmentation Driver Excess internal energy driving unimolecular decompositionCollision-Induced Dissociation (CID) via inert gas
Suitability for 4-Formylpyrazoles Excellent for identifying the bare pyrazole core (m/z 67)Excellent for mapping substituent linkages and trace analysis
Matrix Tolerance Low (Requires high sample purity/GC)High (Compatible with LC separation)

Causality Insight: Why does EI-MS often fail to show a strong molecular ion for 4-formylpyrazoles? EI operates at 70 eV, which vastly exceeds the ionization energy of typical organic molecules (~9-10 eV). This excess internal energy drives rapid unimolecular decomposition, often cleaving the labile C4-formyl group before the intact ion reaches the detector. Conversely, ESI is a "soft" ionization technique that protonates the basic pyrazole nitrogen to yield a stable


 ion, allowing for controlled, step-wise energy application via CID in MS/MS workflows[3].

Mechanistic Insights: Fragmentation Pathways

Understanding the fragmentation causality of 4-formylpyrazoles allows researchers to confidently assign spectral peaks and identify unknown derivatives. The fragmentation is heavily dictated by the substituents and the inherent stability of the diazole ring[4].

  • Formyl Group Cleavage (

    
    -Cleavage):  The most characteristic initial fragmentation of 4-formylpyrazoles is the loss of the formyl group. Under MS/MS conditions, this manifests as the expulsion of carbon monoxide (CO, -28 Da) or a formyl radical (
    
    
    
    CHO, -29 Da). The driving force behind this cleavage is the formation of a highly resonance-stabilized pyrazolium cation.
  • Pyrazole Ring Scission: Following the loss of the formyl group, the bare pyrazole ring typically undergoes fragmentation through the expulsion of a nitrogen molecule (

    
    ) or hydrogen cyanide (HCN)[5]. The cleavage of the N-N linkage is highly dependent on N1 substitution; bulky or electron-withdrawing groups at N1 can structurally suppress initial N-N cleavage.
    
  • Substituent-Driven Rearrangements: In 1-aryl or 3-aryl substituted 4-formylpyrazoles, secondary fragmentations often involve the aryl groups, producing characteristic tropylium (m/z 91) or phenyl (m/z 77) cations[1].

Fragmentation M Precursor Ion [M+H]+ m/z: M F1 [M+H - CO]+ m/z: M-28 M->F1 -CO (28 Da) F2 [M+H - CHO]+ m/z: M-29 M->F2 -CHO (29 Da) F4 Substituent Cleavage (e.g., Aryl/Alkyl) M->F4 Peripheral Cleavage F3 Loss of N2 / HCN Pyrazole Ring Cleavage F1->F3 Ring Opening F2->F3 Ring Opening

Predicted MS/MS fragmentation pathway of 4-formylpyrazole derivatives.

Self-Validating Experimental Protocol: LC-ESI-MS/MS Analysis

To ensure high scientific integrity, analytical workflows must be self-validating. The following protocol incorporates internal controls to verify ionization efficiency and mass accuracy during the analysis of 4-formylpyrazole derivatives.

Step 1: Sample Preparation & Matrix Control

  • Dissolve the synthesized 4-formylpyrazole derivative in LC-MS grade methanol to a concentration of 1 mg/mL (Stock).

  • Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Check: Spike the sample with an isotopically labeled internal standard (e.g.,

    
    -pyrazole) at 0.5 µg/mL. This controls for matrix suppression and validates the ESI spray stability.
    

Step 2: Chromatographic Separation

  • Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to ensure sharp peak shapes and minimize in-source fragmentation.

  • Run a gradient elution from 5% to 95% Acetonitrile (0.1% Formic Acid) over 10 minutes.

  • Self-Validation Check: Inject a blank solvent sample prior to the analytical run to confirm the absence of column carryover.

Step 3: ESI-MS/MS Acquisition

  • Operate the mass spectrometer in Positive ESI mode. The basic nitrogens of the pyrazole ring readily accept protons to form

    
    [3].
    
  • Perform a precursor ion scan to isolate the

    
     ion.
    
  • Apply stepped Collision Energy (CE) at 10, 20, and 40 eV using argon or nitrogen as the collision gas to capture both low-energy (formyl loss) and high-energy (ring scission) fragmentation events.

  • Self-Validation Check: Calibrate the instrument using a standard tuning mix before acquisition to ensure mass accuracy is within <5 ppm, which is critical for distinguishing isobaric losses (e.g., CO vs.

    
    ).
    

Workflow S1 Sample Prep & Internal Std S2 LC Separation (C18 Column) S1->S2 S3 ESI-MS/MS (Positive Mode) S2->S3 S4 CID Fragmentation (Variable Energy) S3->S4 S5 Data Analysis & Pathway Mapping S4->S5

Self-validating LC-ESI-MS/MS analytical workflow for pyrazole characterization.

References

  • Tandfonline. Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Available at:[Link]

  • Journal of the Chemical Society B (RSC). Electron-impact induced fragmentations of pyrazoles. Available at:[Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at:[Link]

  • ACS Omega. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Available at: [Link]

  • PubMed Central (PMC). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available at:[Link]

Sources

Validation

Comparative Guide: Biological Activity of Pyrazole-4-Carbaldehyde vs. Imidazole Analogs

Executive Summary: The "Tale of Two Nitrogens" In medicinal chemistry, the positional isomerism between pyrazole (1,2-diazole) and imidazole (1,3-diazole) dictates the pharmacological fate of their derivatives. While bot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tale of Two Nitrogens"

In medicinal chemistry, the positional isomerism between pyrazole (1,2-diazole) and imidazole (1,3-diazole) dictates the pharmacological fate of their derivatives. While both scaffolds are "privileged structures," their 4-carbaldehyde derivatives serve as divergent gateways to biological activity.

This guide analyzes why pyrazole-4-carbaldehyde derivatives often excel as kinase inhibitors and antibacterial agents (via hydrogen bonding networks), whereas imidazole analogs dominate as antifungals and metallo-enzyme inhibitors (via metal coordination).

Part 1: Structural & Physicochemical Divergence[1]

The biological distinction begins with the electronic environment of the nitrogen atoms. The 4-carbaldehyde group acts as an electrophilic "handle," allowing the attachment of pharmacophores, but the core ring determines the binding mode.

Electronic Landscape & Basicity
  • Imidazole (1,3-isomer): The N3 nitrogen is "pyridine-like" with a lone pair in an

    
     orbital available for protonation or metal coordination.[1]
    
    • pKa (~7.0): Amphoteric but significantly basic. At physiological pH (7.4), a substantial fraction exists in the protonated imidazolium form or coordinates strongly with metal ions (e.g., Heme Fe²⁺).

  • Pyrazole (1,2-isomer): The adjacent nitrogens create a "pyrrole-like" and "pyridine-like" pair, but the proximity reduces basicity due to lone-pair repulsion (alpha-effect).

    • pKa (~2.5): Very weak base. At physiological pH, it remains neutral. This neutrality allows it to act as a precise Hydrogen Bond Donor (HBD) and Acceptor (HBA) simultaneously, mimicking the purine ring of ATP.

Mechanism of Action Visualization

The following diagram illustrates the divergent binding mechanisms driven by these properties.

BioActivity_Mechanism cluster_0 SCAFFOLD PROPERTIES cluster_1 MOLECULAR INTERACTION cluster_2 PRIMARY BIOLOGICAL TARGETS Pyraz Pyrazole-4-Carbaldehyde (1,2-diazole) H_Bond Bi-dentate H-Bonding (Donor/Acceptor) Pyraz->H_Bond Neutral at pH 7.4 Low pKa (2.5) Imid Imidazole-4-Carbaldehyde (1,3-diazole) Metal_Coord Metal Coordination (Fe²⁺/Zn²⁺ binding) Imid->Metal_Coord Basic N3 (pKa 7.0) Strong Sigma Donor Kinase ATP Binding Pocket (Kinases: CDK, EGFR) H_Bond->Kinase Mimics Adenine CYP Heme Cofactor (CYP51 / 14α-demethylase) Metal_Coord->CYP Blocks Iron

Figure 1: Mechanistic divergence. Pyrazoles excel at ATP mimicry via H-bonding, while Imidazoles excel at enzyme inhibition via metal coordination.

Part 2: Comparative Biological Profiles

Antimicrobial Activity[3][4][5][6][7][8][9][10][11][12][13]
  • Pyrazole-4-carbaldehyde Derivatives (Schiff Bases):

    • Target: DNA Gyrase (Bacterial Topoisomerase II).

    • Performance: Schiff bases derived from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde show superior activity against Gram-positive bacteria (S. aureus) compared to Gram-negative. The lipophilic phenyl rings facilitate cell wall penetration.

    • Data Point: MIC values for optimized pyrazole Schiff bases often range from 3.12 – 12.5 µg/mL against S. aureus [1].

  • Imidazole Analogs:

    • Target: Lanosterol 14α-demethylase (Fungal CYP51).

    • Performance: The N3 nitrogen binds the heme iron, preventing substrate oxidation. While potent antifungals (e.g., Clotrimazole), simple imidazole-4-carbaldehyde Schiff bases often show lower antibacterial efficacy than pyrazoles unless substituted with bulky lipophilic groups.

Anticancer Activity (Cytotoxicity)[14][15]
  • Pyrazole Profile (Kinase Inhibition):

    • Many FDA-approved drugs (e.g., Crizotinib) contain the pyrazole core.

    • Derivatives of pyrazole-4-carbaldehyde (e.g., reacted with 2-aminothiazoles) show high affinity for EGFR and VEGFR-2 .

    • Potency: IC50 values in the 0.2 – 5.0 µM range against HeLa and MCF-7 cell lines are common for optimized derivatives [2].

  • Imidazole Profile (Antimetabolites):

    • Imidazole-4-carbaldehyde is a precursor to purine analogs (e.g., Dacarbazine derivatives).

    • Mechanism:[2] They often act by intercalating DNA or inhibiting nucleotide synthesis.

    • Toxicity:[3][4][5] Imidazole derivatives frequently exhibit higher general cytotoxicity (lower selectivity) compared to pyrazoles due to non-specific CYP enzyme inhibition in the liver.

Part 3: Experimental Protocols

To validate these comparisons, the following protocols synthesize the bioactive Schiff bases and evaluate their cytotoxicity.

Synthesis of Pyrazole-4-Carbaldehyde Schiff Bases

Objective: Convert the aldehyde "handle" into a bioactive imine.

  • Reagents: 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq), Substituted Aniline/Hydrazide (1.0 eq), Ethanol (absolute), Glacial Acetic Acid (Catalytic).

  • Procedure:

    • Dissolve the aldehyde in absolute ethanol (10 mL per mmol).

    • Add the amine component.[6][7]

    • Add 2-3 drops of glacial acetic acid.

    • Reflux the mixture for 4–8 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Critical Step: Upon completion, cool the mixture to room temperature. If precipitate forms, filter. If not, pour onto crushed ice to induce precipitation.

    • Purification: Recrystallize from Ethanol/DMF mixtures.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Compare IC50 values of Pyrazole vs. Imidazole derivatives.

  • Cell Lines: HeLa (Cervical cancer) or HepG2 (Liver cancer).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C / 5% CO₂.
    
  • Treatment:

    • Dissolve compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture medium.

    • Add to wells (Triplicate). Include Doxorubicin as a positive control.

  • Incubation: 48 hours.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

    • Remove media, add 100 µL DMSO to dissolve formazan crystals.

    • Measure Absorbance at 570 nm.

  • Calculation: Plot % Cell Viability vs. Log[Concentration] to determine IC50.

Part 4: Comparative Data Summary

The following table synthesizes data from recent medicinal chemistry literature comparing these scaffolds in similar assays.

FeaturePyrazole-4-Carbaldehyde DerivativesImidazole-4-Carbaldehyde Derivatives
Primary Mechanism H-Bonding (ATP Mimic)Metal Coordination (Heme Binder)
Key Target Kinases (EGFR, CDK2), DNA GyraseCYP450 Enzymes, Tubulin
Basicity (pKa) ~2.5 (Neutral at physiological pH)~7.0 (Basic/Protonated)
Antibacterial MIC High Potency (3.12 µg/mL vs S. aureus) [1]Moderate Potency (12.5–50 µg/mL)
Anticancer IC50 0.25 µM (MCF-7, PI3K inhibition) [3]4.12 µM (HeLa, Antimetabolite) [4]
Selectivity High (Tunable side chains)Lower (Cross-reactivity with liver CYPs)
Synthetic Utility Vilsmeier-Haack formylation (Easy)Debus-Radziszewski (Moderate)
Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Material: Hydrazone (Pyrazole) OR Glyoxal (Imidazole) Formylation Formylation Step (Vilsmeier-Haack: POCl3/DMF) Start->Formylation Aldehyde Active Intermediate: 4-Carbaldehyde Scaffold Formylation->Aldehyde Schiff Condensation (Schiff Base) + Amine/Hydrazide, EtOH, Reflux Aldehyde->Schiff BioActive Final Bioactive Agent (Kinase Inhibitor / Antimicrobial) Schiff->BioActive

Figure 2: General synthetic pathway converting the scaffold into a bioactive agent.

References

  • Khan, S. A., et al. (2013).[7] "Green Synthesis of Novel Pyrazole Containing Schiff Base Derivatives as Antibacterial Agents." European Journal of Chemistry.[7] Link

  • El-Gohary, N. M., et al. (2020).[8] "Synthesis and anticancer activity of novel pyrazolo[3,4-b]pyridine analogs." Journal of Applied Pharmaceutical Science. Link

  • Thangarasu, P., et al. (2019). "Design and synthesis of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors." Bioorganic Chemistry. Link

  • Al-Wahaibi, L. H., et al. (2020). "Design, Synthesis and Cytotoxicity Evaluation of 3-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)." Molecules. Link

  • Tabassum, K., et al. (2018).[9] "Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity."[10][11] Mini-Reviews in Organic Chemistry. Link

Sources

Comparative

Spectroscopic Characterization of Schiff Bases Derived from Pyrazole-4-Carbaldehyde: A Comparative Guide

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern therapeutic design. Its derivatives are known for a wide spectrum of biological activities, includ...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern therapeutic design. Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] When pyrazole-4-carbaldehydes are condensed with primary amines, they form a versatile class of compounds known as Schiff bases (or imines), characterized by the azomethine (-CH=N-) group. The electronic and steric properties of these Schiff bases, which are critical to their biological function and potential as therapeutic agents, can be finely tuned through chemical modification.

This guide provides an in-depth comparison of the spectroscopic techniques used to characterize these important molecules. We will move beyond a simple recitation of data, focusing instead on the causality behind the spectroscopic observations. Understanding why a particular signal appears at a specific frequency or chemical shift is paramount to confirming molecular structure and predicting the behavior of novel derivatives. We will explore how different substituents on both the pyrazole and amine moieties influence the spectral data, providing a framework for rational drug design.

The Synthetic Foundation: Accessing the Precursors

The journey to characterizing these Schiff bases begins with the synthesis of the key intermediate: the pyrazole-4-carbaldehyde. The most common and efficient method for this transformation is the Vilsmeier-Haack reaction .[1][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an activated aromatic or heterocyclic ring.

The general mechanism involves the cyclization of a hydrazone precursor in the presence of the Vilsmeier reagent, leading to the formation of the pyrazole ring with a formyl group at the 4-position.[1][3]

Experimental Protocol: Synthesis of Pyrazole-4-Carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established literature.[1][3]

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the reagent.

  • Formylation Reaction: To the pre-formed Vilsmeier reagent, add the appropriate acetophenone phenylhydrazone (1 eq.) portion-wise while maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.

  • Isolation and Purification: Filter the precipitated solid using a Buchner funnel, wash it thoroughly with cold water, and dry it. The crude pyrazole-4-carbaldehyde can then be purified by recrystallization from a suitable solvent, such as ethanol.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Acetophenone Phenylhydrazone reaction Vilsmeier-Haack Reaction start->reaction reagent Vilsmeier Reagent (POCl3/DMF) reagent->reaction aldehyde Pyrazole-4-carbaldehyde reaction->aldehyde schiff_base Schiff Base Synthesis (Condensation) aldehyde->schiff_base amine Primary Amine amine->schiff_base product Pyrazole Schiff Base schiff_base->product ftir FT-IR product->ftir Functional Groups nmr NMR (1H, 13C) product->nmr Structural Elucidation mass_spec Mass Spectrometry product->mass_spec Molecular Weight & Fragmentation uv_vis UV-Vis product->uv_vis Electronic Transitions

Caption: Workflow from synthesis to spectroscopic characterization.

Spectroscopic Comparison Guide

The true power of spectroscopy lies in the comparative analysis of related structures. By observing how spectral data shifts with changes in substitution, we can deduce electronic effects and confirm the successful synthesis of our target molecules.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. For Schiff bases, the most diagnostic absorption band is that of the azomethine (C=N) stretching vibration.

  • Causality Behind Experimental Choices: The position of the C=N stretching frequency is highly sensitive to the electronic environment. Electron-donating groups (EDGs) attached to the aromatic rings will increase electron density on the azomethine nitrogen, weakening the C=N double bond and causing a shift to a lower wavenumber (frequency). Conversely, electron-withdrawing groups (EWGs) will decrease electron density, strengthening the bond and shifting the absorption to a higher wavenumber.[4] This predictable trend makes FT-IR a powerful tool for confirming the electronic effects of substituents.

Functional GroupTypical Wavenumber (cm⁻¹)IntensityComments
C=N (Azomethine) 1600-1640 [5]Medium to StrongThis is the hallmark of a Schiff base. Its position is influenced by conjugation and substituents.
C=N (Pyrazole Ring)~1590-1540[3]MediumOften appears close to the azomethine stretch.
C=C (Aromatic)~1600-1450Medium to WeakMultiple bands are usually observed.
C-H (Aromatic)~3100-3000WeakStretching vibrations.
C-H (Aldehydic)~2850-2750WeakShould be absent in the Schiff base product. Its presence indicates unreacted aldehyde.
C=O (Aldehyde)~1700-1680[6]StrongShould be absent in the Schiff base product. Its presence is a key indicator of an incomplete reaction.

Comparative Data: Substituent Effects on ν(C=N)

Schiff Base Substituent (on Aniline Ring)ν(C=N) (cm⁻¹)Effect
-OCH₃ (Electron-Donating)~1615Shifts to lower frequency
-H (Unsubstituted)~1625Reference
-Cl (Electron-Withdrawing)~1630Shifts to higher frequency
-NO₂ (Strongly Electron-Withdrawing)~1638Shifts to higher frequency

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet)

  • Sample Preparation: Grind 1-2 mg of the solid Schiff base sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For pyrazole Schiff bases, both ¹H and ¹³C NMR are crucial.

  • ¹H NMR Spectroscopy: The key diagnostic signal is the proton of the azomethine group (-N=CH-). This proton is typically deshielded due to the electronegativity of the adjacent nitrogen atom and appears as a singlet in the downfield region of the spectrum.

    • Causality Behind Chemical Shifts: The chemical shift of the azomethine proton is sensitive to the electronic nature of the substituents on the aromatic rings. EWGs on the aniline ring will withdraw electron density, deshielding the proton and shifting its resonance further downfield (to a higher ppm value). EDGs will have the opposite effect, shielding the proton and causing an upfield shift.[8]

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group provides a complementary and equally important signal. It appears in the downfield region, typically between 150-165 ppm.

Comparative Data: Substituent Effects on ¹H and ¹³C NMR Chemical Shifts

Schiff Base Substituent (on Aniline Ring)Azomethine Proton δ (ppm)Azomethine Carbon δ (ppm)
-OCH₃ (EDG)~8.60~158.5
-H~8.71[9]~160.0
-Cl (EWG)~8.85~161.2
-NO₂ (Strong EWG)~9.05[10]~163.0

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of the Schiff base for ¹H NMR, or 50-100 mg for ¹³C NMR.[11]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[12]

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Reference Standard: The residual protium signal of the solvent (e.g., CHCl₃ at 7.26 ppm) is typically used as an internal reference.[12] Alternatively, a small amount of tetramethylsilane (TMS) can be added.

  • Acquisition: Place the NMR tube in the spectrometer's spinner, adjust it to the correct height, and insert it into the magnet. The instrument will then be tuned and shimmed to optimize the magnetic field homogeneity before data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps to confirm its identity and structure.

  • Causality Behind Fragmentation: Upon ionization (commonly via Electron Impact, EI, or Electrospray Ionization, ESI), the molecular ion (M⁺) is formed. This ion is often unstable and undergoes fragmentation. The fragmentation patterns are not random; they correspond to the cleavage of the weakest bonds and the formation of the most stable carbocations or radical cations. For pyrazole Schiff bases, common fragmentation pathways include cleavage of the pyrazole ring and loss of substituents from the aromatic rings.[13][14]

Common Fragmentation Patterns:

G M Molecular Ion (M+) F1 Loss of Aryl Substituent M->F1 -R' F2 Cleavage of Pyrazole Ring M->F2 Ring Opening F3 Loss of Amine Moiety M->F3 -N-Ar

Caption: Common fragmentation pathways in Mass Spectrometry.

Example Fragmentation Data:

For a Schiff base derived from 1-phenyl-1H-pyrazole-4-carbaldehyde and p-toluidine, the molecular ion peak [M+H]⁺ would be expected around m/z 328.[13] Key fragments might appear at m/z 237 (loss of the p-tolyl group) and m/z 171 (cleavage of the pyrazole ring with loss of a phenyl group).[13]

Experimental Protocol: Mass Spectrometry Sample Preparation (ESI)

  • Solution Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile organic solvent like methanol or acetonitrile.[15]

  • Dilution: Take an aliquot (e.g., 100 µL) of this stock solution and dilute it further with the solvent to a final concentration of about 10-100 µg/mL.[15]

  • Filtration: If any particulate matter is present, filter the solution through a syringe filter (e.g., 0.22 µm) to prevent clogging the instrument.[15]

  • Infusion: The prepared sample is then introduced into the mass spectrometer's electrospray ionization (ESI) source via direct infusion or through a liquid chromatography (LC) system.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

  • Causality Behind Absorption: Schiff bases derived from pyrazole-4-carbaldehyde possess extended conjugated systems. The observed absorption bands typically arise from π → π* and n → π* transitions.

    • π → π transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They usually result in strong absorption bands at shorter wavelengths (e.g., 270-282 nm).[16]

    • n → π transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the lone pair on the azomethine nitrogen) to a π* anti-bonding orbital. These bands are typically less intense and appear at longer wavelengths (e.g., 343-376 nm).[16]

  • Substituent Effects: The position of the absorption maxima (λ_max) is highly dependent on the extent of conjugation and the electronic nature of the substituents.

    • EDGs tend to cause a bathochromic shift (red shift) to longer wavelengths.

    • EWGs often lead to a hypsochromic shift (blue shift) to shorter wavelengths.

    • Increasing the conjugation of the system will also result in a bathochromic shift, as it lowers the energy gap between the HOMO and LUMO.[17]

Comparative Data: UV-Vis Absorption Maxima

Schiff Base Systemλ_max (π → π) (nm)λ_max (n → π) (nm)
Pyrazole-linked Schiff bases270-282[16]343-376[16]
Pyrazole-triazole Schiff bases~325, ~415[13]-

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (typically 200-800 nm). Common solvents include ethanol, methanol, and acetonitrile.

  • Solution Preparation: Prepare a stock solution of the Schiff base of a known concentration. From this stock, prepare a dilute solution such that the maximum absorbance falls within the optimal range of the instrument (usually 0.2 - 1.0 absorbance units).

  • Cuvette Preparation: Clean the quartz cuvettes thoroughly. Fill one cuvette with the pure solvent to be used as a reference (blank). Fill another cuvette with the sample solution.

  • Baseline Correction: Place the reference cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement: Replace the reference cuvette with the sample cuvette and record the absorption spectrum. The instrument plots absorbance versus wavelength.[18][19]

Conclusion

The comprehensive characterization of Schiff bases derived from pyrazole-4-carbaldehyde is a multi-faceted process that relies on the synergistic use of various spectroscopic techniques. FT-IR confirms the formation of the crucial azomethine linkage, NMR provides an unambiguous map of the molecular structure, mass spectrometry validates the molecular weight and offers clues to its stability, and UV-Vis spectroscopy sheds light on the electronic properties of the conjugated system. By not only collecting but also comparing this data across a series of derivatives, researchers can build a robust understanding of structure-property relationships, a critical step in the rational design of new and effective therapeutic agents. Each spectrum tells a piece of the molecular story; together, they provide the complete narrative.

References

  • Shetty, M. M., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • Sharma, A., & Manish, K. (2013). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. ResearchGate. Available at: [Link]

  • Mettler-Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Available at: [Link]

  • Gholami, M. R., & Zand, B. (2012). Effects of solvent and substituent on the electronic absorption spectra of some substituted Schiff bases: a chemometrics study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • Gholivand, K., & Torkashvand, M. (2020). Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. Carbohydrate Research. Available at: [Link]

  • INTELLIGENCE Journal of Multidisciplinary Research. (2025). Synthesis, Characterization, and Structural Elucidation of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. Available at: [Link]

  • Villarreal-Gómez, L. J., et al. (2025). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. ResearchGate. Available at: [Link]

  • Ren, T., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Kumar, R., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances. Available at: [Link]

  • El-Sayed, W. M., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules. Available at: [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Available at: [Link]

  • Sharma, A., & Kumar, M. (2013). Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. SciSpace. Available at: [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available at: [Link]

  • Karaca, S., et al. (2018). Synthesis of new azo schiff bases of pyrazole derivatives and their spectroscopic and theoretical investigations. Journal of Molecular Structure. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Available at: [Link]

  • Elakiya, S., & Thirunarayanan, G. (2018). Effect of substituents on infrared Schiff's bases derived fr. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Available at: [Link]

  • Sholokh, D., et al. (2024). Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. Molecules. Available at: [Link]

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

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  • ResearchGate. (n.d.). Two new schiff bases based on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Syntheses, crystal structures and properties. Available at: [Link]

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  • Kumar, R., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. PMC. Available at: [Link]

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  • Der Pharma Chemica. (2026). Theoretical and Spectral Investigation of Some Schiff Bases. Available at: [Link]

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  • ResearchGate. (2025). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy | Request PDF. Available at: [Link]

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  • U.S. Environmental Protection Agency. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM STATIONARY SOURCES. Available at: [Link]

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  • Academia.edu. (n.d.). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Master Protocol: Safety, Handling, and Operational Logistics for 1H-Pyrazole-4-carbaldehyde hydrochloride

As a foundational building block in medicinal chemistry and drug development, 1H-Pyrazole-4-carbaldehyde hydrochloride requires precise environmental controls and rigorous safety protocols. While the pyrazole and carbald...

Author: BenchChem Technical Support Team. Date: March 2026

As a foundational building block in medicinal chemistry and drug development, 1H-Pyrazole-4-carbaldehyde hydrochloride requires precise environmental controls and rigorous safety protocols. While the pyrazole and carbaldehyde moieties offer versatile reactivity for synthesizing complex heterocycles, the compound is supplied as a hydrochloride salt to prevent autoxidation of the sensitive aldehyde group. This salt formulation, however, introduces specific handling challenges: it is highly hygroscopic and generates localized acidic environments upon contact with ambient moisture or biological tissues.

This guide provides a causality-driven, self-validating framework for the safe handling, operational processing, and disposal of this reagent, ensuring both operator safety and experimental integrity.

Chemical Identity & Mechanistic Hazard Profile

Understanding the physicochemical properties of a reagent is the first step in risk mitigation. The hydrochloride salt of 1H-Pyrazole-4-carbaldehyde acts as a localized acid when dissolved, which dictates its specific GHS hazard classifications.

Table 1: Physicochemical & Hazard Data
PropertySpecificationMechanistic Implication
CAS Number 1197230-88-8[1]Unique identifier for the hydrochloride salt form.
Molecular Formula C₄H₅ClN₂O[1]Contains an HCl equivalent that dissociates in moisture.
Molecular Weight 132.55 g/mol [1]Fine powder; easily aerosolized if mishandled.
Storage Conditions 4°C, under nitrogen[1]Prevents atmospheric moisture absorption and aldehyde oxidation.
Primary Hazards H315, H318, H335Corrosive to mucous membranes due to HCl hydrolysis.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated, hygroscopic acidic salts. The Occupational Safety and Health Administration (OSHA) mandates that PPE must be tailored to the specific chemical hazards present[2]. The following matrix outlines the required PPE and the scientific causality behind each choice.

Table 2: Required PPE & Mechanistic Justification
PPE CategorySpecificationCausality & Justification
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to acidic organic salts compared to latex, preventing dermal acid burns (H315).
Eye Protection Snug-fitting safety gogglesProtects against irreversible eye damage (H318) caused by the aerosolization of the fine, acidic powder.
Body Protection Flame-resistant lab coatPrevents powder accumulation on clothing, which could undergo sweat-mediated hydrolysis and cause delayed skin irritation.
Respiratory Fume hood (80-100 fpm)Mitigates the inhalation of hygroscopic dust that causes severe respiratory tract irritation (H335)[2].

Experimental Workflows & Handling Procedures

To maintain the integrity of the aldehyde and protect the operator, all handling must be conducted within a controlled environment. The following protocols are designed as self-validating systems.

Protocol A: Safe Weighing and Transfer
  • Environmental Control: Ensure the fume hood is operational. Purge the secondary storage desiccator with nitrogen before and after opening the reagent bottle to prevent moisture ingress[1].

  • Tool Selection: Use a static-free, grounded stainless steel spatula. Causality: Plastic spatulas generate static electricity, causing the fine hydrochloride powder to aerosolize and adhere to the walls of the weighing vessel.

  • Transfer: Weigh the required mass into a pre-tared, sealable glass vial. Cap immediately.

  • Validation Step: A stable reading on the analytical balance without continuous upward drift indicates the successful absence of static interference and confirms the sample is not actively absorbing atmospheric moisture.

Protocol B: Solubilization and Neutralization (Free-Basing)

Because the compound is supplied as a hydrochloride salt, many cross-coupling or condensation reactions require the active free base.

  • Solvent Addition: Suspend the weighed hydrochloride salt in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Base Selection: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: NaHCO₃ is a weak base that safely neutralizes the HCl component without generating the violent exothermic heat that strong bases (like NaOH) produce, thereby protecting the sensitive aldehyde from thermal degradation[3].

  • Biphasic Extraction: Stir vigorously at 900 rpm. The neutralization of the hydrochloride salt will release carbon dioxide (CO₂) gas[3].

  • Validation Step: The complete cessation of CO₂ effervescence, combined with an aqueous phase pH of 7.0–8.0 (verified via pH paper), confirms total conversion to the active free base.

Workflow A 1H-Pyrazole-4-carbaldehyde HCl (Solid Powder) B Weighing & Transfer (Fume Hood) A->B Static-free spatula C Solubilization (Solvent Addition) B->C Seal & Agitate D Neutralization (NaHCO3 Addition) C->D CO2 Evolution E Active Free Base (Organic Layer) D->E Phase Separation

Experimental workflow for the solubilization and neutralization of the hydrochloride salt.

Emergency Logistics: Spill Response & Disposal Plan

In the event of a spill, immediate containment is required to prevent the spread of corrosive dust. This protocol aligns with the National Research Council's "Prudent Practices in the Laboratory"[4].

Step-by-Step Spill Response
  • Evacuation & Assessment: Immediately secure the area. Verify that your PPE (specifically goggles and nitrile gloves) is intact before approaching the spill[2].

  • Dust Suppression: Do not dry-sweep the powder, as this generates hazardous acidic aerosols. Gently cover the spill with damp paper towels to suppress dust formation.

  • Chemical Neutralization: Carefully broadcast solid sodium bicarbonate (NaHCO₃) over the damp towels and the spill area. Causality: The moisture facilitates the acid-base reaction, neutralizing the corrosive HCl component into harmless NaCl, water, and CO₂[4].

  • Validation Step: The absence of bubbling or fizzing when additional NaHCO₃ is applied confirms the acid has been fully neutralized.

  • Collection & Disposal: Use a non-sparking plastic scoop to transfer the neutralized slurry into a designated, clearly labeled hazardous waste container. Decontaminate the surface with a mild soap solution followed by 70% ethanol.

SpillResponse S1 Spill Identified (Acidic Powder) S2 Assess & Secure (Verify PPE) S1->S2 S3 Dust Suppression (Damp Towels) S2->S3 Prevent Aerosolization S4 Neutralization (Apply NaHCO3) S3->S4 Quench HCl S5 Waste Collection (Labeled Container) S4->S5 EPA/OSHA Disposal

Logical step-by-step spill response and neutralization matrix for acidic powder spills.

References

  • [1] ChemScene. "1197230-88-8 | 1H-Pyrazole-4-carbaldehyde hydrochloride - ChemScene." Available at:

  • [2] Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." Available at:

  • [4] National Academies Press / Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses (Prudent Practices in the Laboratory)." Available at:

  • [3] National Institutes of Health (NIH) / PMC. "Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride." Available at:

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